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  • Product: 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride
  • CAS: 1864059-04-0

Core Science & Biosynthesis

Foundational

Elucidating the Mechanism of Action for 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride: A Proposed Investigational Guide

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract: The compound 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride represents a novel chemical entity with potential pharmacologica...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract: The compound 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride represents a novel chemical entity with potential pharmacological activity. To date, its mechanism of action has not been elucidated in published literature. This technical guide provides a comprehensive framework for the systematic investigation of this molecule. By dissecting its structural components—a pyridine ring, a primary amine, and an ethylpentyl chain—we can hypothesize several plausible biological targets. This document outlines a multi-pronged experimental approach, beginning with broad-based screening to identify biological activity, followed by target deconvolution and detailed mechanistic studies. The protocols and workflows described herein are designed to be self-validating and are grounded in established pharmacological and biochemical principles. This guide is intended to serve as a foundational resource for researchers seeking to characterize the therapeutic potential and molecular interactions of this and structurally related compounds.

Introduction and Structural Analysis

The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs, and is known to exhibit a wide array of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2][3] The primary amine group in the structure of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride is a key functional group that can participate in hydrogen bonding and ionic interactions, a common feature in many neuroactive compounds and enzyme inhibitors.[4] The ethylpentyl side chain imparts a degree of lipophilicity, which may facilitate passage across biological membranes and interaction with hydrophobic pockets within target proteins.

Given the absence of existing data, a logical and systematic investigation is required. This guide proposes a phased approach, beginning with broad phenotypic screening to identify any biological effects, followed by more focused assays to pinpoint the molecular target and elucidate the precise mechanism of action.

Phase 1: Broad-Based Phenotypic Screening and Target Identification

The initial phase of investigation should focus on identifying any significant biological activity of the compound across a diverse range of cellular and biochemical assays. This unbiased approach increases the probability of discovering both expected and unexpected pharmacological effects.

Recommended Screening Panels:

A tiered approach to screening is recommended, starting with broad panels and progressing to more focused assays based on initial findings.

Assay CategorySpecific AssaysRationale
Receptor Binding GPCR Panel (e.g., Psychoactive, Chemokine)To identify interactions with cell surface receptors.
Ion Channel Panel (e.g., Sodium, Potassium, Calcium)To assess effects on neuronal excitability and cellular signaling.
Nuclear Receptor PanelTo investigate potential hormonal or metabolic effects.
Enzyme Inhibition Kinase Panel (e.g., PI3K, Tyrosine Kinases)To screen for activity against key signaling enzymes.[5]
Protease PanelTo identify potential inhibition of proteolytic enzymes.
Monoamine Oxidase (MAO-A and MAO-B) AssaysThe compound's structure has some similarity to MAO inhibitors.[6]
Acetylcholinesterase (AChE) AssayThe pyridine moiety is present in some AChE inhibitors.
Cell-Based Assays Antiproliferative Assays (e.g., NCI-60 cell line panel)To determine potential anticancer activity.[2][7]
Antimicrobial/Antifungal AssaysTo assess activity against a panel of pathogenic microbes.[1][8]
Neuronal Activity Assays (e.g., using primary neurons or iPSC-derived neurons)To observe effects on neuronal firing and network activity.
Experimental Workflow for Initial Screening:

The following workflow is proposed for the initial screening phase.

Caption: Phase 1 Experimental Workflow

Phase 2: Hypothesis-Driven Target Validation and Mechanistic Studies

Based on the structural analysis, several plausible mechanisms of action can be hypothesized. The following sections outline experimental approaches to investigate these hypotheses. The results from the broad-based screening in Phase 1 will guide which of these hypotheses to prioritize.

Hypothesis 1: Monoamine Transporter Inhibition

The structure of the compound, featuring a primary amine and a lipophilic body, is reminiscent of some monoamine uptake inhibitors.[6]

  • Cell Culture: Culture HEK293 cells stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

  • Assay Preparation: Plate cells in 96-well plates. Prepare a range of concentrations of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride.

  • Uptake Inhibition: Add the compound to the cells, followed by the addition of a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Incubation and Lysis: Incubate to allow for neurotransmitter uptake. Wash the cells to remove excess radiolabel and then lyse the cells.

  • Scintillation Counting: Measure the amount of radiolabeled neurotransmitter taken up by the cells using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake at each compound concentration and determine the IC50 value.

Caption: Neurotransmitter Uptake Assay Workflow

Hypothesis 2: Kinase Inhibition

Pyridine derivatives are known to act as kinase inhibitors, playing a role in cell signaling and proliferation.[3][5]

  • Reagents: Obtain recombinant human PIKfyve kinase, a suitable substrate (e.g., PI(3)P), and ATP.

  • Assay Setup: In a 96-well plate, combine the kinase, substrate, and a range of concentrations of the test compound in an appropriate buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Detection: After incubation, quantify the amount of phosphorylated product using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Hypothesis 3: Tubulin Polymerization Inhibition

Some pyridine-containing compounds have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism relevant to cancer chemotherapy.[9]

  • Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescent reporter.

  • Assay Procedure: In a microplate fluorometer, combine tubulin and GTP in a polymerization buffer. Add the test compound at various concentrations.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time at 37°C. The fluorescence is proportional to the amount of polymerized tubulin.

  • Data Analysis: Compare the polymerization curves in the presence of the compound to a vehicle control. Calculate the IC50 for inhibition of polymerization.

Caption: Tubulin Polymerization Assay Workflow

Phase 3: In-depth Mechanistic Characterization and In Vivo Studies

Once a primary molecular target is validated, further studies are necessary to understand the detailed mechanism of action and to assess the compound's effects in a more complex biological system.

Cellular Mechanism of Action
  • Target Engagement: Utilize cellular thermal shift assays (CETSA) or photo-affinity labeling to confirm direct binding of the compound to the target protein in a cellular context.

  • Downstream Signaling: Employ techniques such as Western blotting, qPCR, or reporter gene assays to investigate the compound's effects on downstream signaling pathways. For example, if the compound inhibits a specific kinase, assess the phosphorylation status of its known substrates.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs of the lead compound to understand which structural features are critical for its activity.[10][11] This can provide insights into the binding mode and guide the design of more potent and selective compounds.

In Vivo Pharmacology
  • Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in an appropriate animal model. This is crucial for establishing a dosing regimen for efficacy studies.

  • Efficacy Studies: In a relevant animal model of disease (e.g., a tumor xenograft model for an anticancer compound, a neurobehavioral model for a neuroactive compound), evaluate the therapeutic efficacy of the compound.

  • Toxicology Studies: Conduct preliminary toxicology studies to assess the safety profile of the compound.

Conclusion

The elucidation of the mechanism of action for a novel compound like 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride requires a systematic and multi-faceted approach. This guide provides a comprehensive roadmap for researchers, beginning with broad-based screening to identify biological activity, followed by hypothesis-driven target validation and in-depth mechanistic studies. By following these logical and scientifically rigorous workflows, the pharmacological properties of this compound can be thoroughly characterized, paving the way for potential therapeutic applications.

References

  • Chen, J., et al. (2013). Synthesis and biological evaluation of novel 3-substituted-4-aminobenzamides as potent and orally bioavailable anticoagulants. Bioorganic & Medicinal Chemistry Letters, 23(15), 4367-4372.
  • Chemical Synthesis Database. (2025, May 20). 3-[2-(4-amino-3-pyridinyl)ethyl]-4-pyridinylamine. Retrieved from [Link]

  • Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 48(15), 5019-5030.
  • Dawane, B. S., et al. (2019). Design, Synthesis and in Silico Study of Pyridine Based 1,3,4-oxadiazole Embedded Hydrazinecarbothioamide Derivatives as Potent Anti-Tubercular Agent. Computational Biology and Chemistry, 80, 54-65.
  • Ilies, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4949.
  • van der Meer, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 456-473.
  • da Silva, J. C. R., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(3), 2357.
  • Boraei, A. T. A., et al. (2021). Synthesis of new substituted pyridine derivatives as potent anti-liver cancer agents through apoptosis induction: In vitro, in vivo, and in silico integrated approaches. Bioorganic Chemistry, 111, 104877.
  • Ohtani, Y., et al. (2001). Synthesis of (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines. Chemical & Pharmaceutical Bulletin, 49(12), 1599-1602.
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  • Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(3), 512-540.
  • De Lombaerde, S., et al. (2025, September 6). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 30(18), 4321.
  • Pinto, D. J. P., et al. (2003). Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Development of an Orally Bioavailable Series Containing P1 and P3 Pyridines. Journal of Medicinal Chemistry, 46(25), 5369-5383.
  • Abdulmalik, O., et al. (2020). Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. Journal of Medicinal Chemistry, 63(23), 14698-14715.
  • Rateb, H. M., et al. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(3), 1-16.
  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • Kamal, A., et al. (2015). Synthesis and structure-activity relationships of pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles as potent inhibitors of tubulin polymerization. European Journal of Medicinal Chemistry, 90, 881-893.
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  • Abdelhamid, A. A., et al. (2023, November 8). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 71(46), 18365-18376.

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3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride physicochemical properties and structure

An In-depth Technical Guide for the Characterization of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Context of a Novel P...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Characterization of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Context of a Novel Pyridyl-Alkylamine

The pyridine scaffold is a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] Its ability to act as a hydrogen bond acceptor and its aromatic nature allow for diverse interactions with biological targets. The functionalization of the pyridine ring, particularly at the 4-position, with alkylamine side chains creates a class of compounds with significant potential in drug discovery. These structures often serve as key pharmacophores for interacting with enzymes, receptors, and ion channels.

This document addresses 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride , a novel chemical entity for which public domain data is scarce. Rather than a review of known facts, this guide serves as a comprehensive technical roadmap for its complete structural and physicochemical characterization. For drug development professionals, the rigorous, systematic analysis of a new chemical entity (NCE) is the foundational step upon which all subsequent preclinical and clinical development is built. We will therefore proceed with a detailed framework of proposed synthetic pathways, analytical elucidation protocols, and physicochemical property determination, grounded in established scientific principles.

Part 1: Structural Elucidation and Verification

The primary challenge with any NCE is the unambiguous confirmation of its chemical structure. A combination of a plausible synthetic route and rigorous spectroscopic analysis provides the necessary evidence for structural identity and integrity.

Proposed Synthetic Pathway

While various methods exist for pyridine synthesis, a practical approach for this target molecule would likely involve the construction of the side chain onto a pre-existing pyridine ring. A plausible and efficient method is the three-component heteroannulation reaction, which offers high regioselectivity and good yields under mild conditions.[2] The following workflow outlines a conceptual synthesis.

G cluster_0 Synthesis Workflow A 1,3-Dicarbonyl Compound (e.g., Ethyl 3-oxohexanoate) D One-Pot Reaction (Ethanol, Reflux) A->D B Alkynone (e.g., 4-ethynylpyridine) B->D C Ammonium Acetate (Nitrogen Source) C->D E Intermediate Pyridine Derivative D->E Heteroannulation F Reduction of Amine Precursor (e.g., Reductive Amination) E->F G 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine (Free Base) F->G H Salt Formation (Anhydrous HCl in Ether) G->H I 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine HCl (Final Product) H->I Purification & Crystallization

Caption: Proposed synthetic workflow for the target compound.

Spectroscopic Analysis

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride, specific features are expected.

  • ¹H NMR: The aromatic protons on the pyridine ring will appear in the characteristic downfield region (δ 7.0-8.8 ppm).[3] Protons alpha to the electron-withdrawing nitrogen (at C2 and C6) will be the most deshielded.[3] The formation of the hydrochloride salt causes a further downfield shift of all ring protons due to the increased positive charge on the nitrogen atom.[4] The aliphatic protons of the ethyl and pentyl chain will appear upfield, with their splitting patterns revealing their connectivity.

  • ¹³C NMR: The carbon skeleton can be mapped, with pyridine carbons appearing between δ 120-150 ppm and aliphatic carbons in the δ 10-60 ppm range.[3]

  • 2D NMR: For unambiguous assignment, two-dimensional techniques are essential. COSY (Correlation Spectroscopy) will confirm proton-proton couplings within the aliphatic chain and the pyridine ring, while HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton to its directly attached carbon.[3]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts to ensure dissolution.[5]

  • Internal Standard: Add an appropriate internal standard (e.g., TSP for D₂O) for accurate chemical shift referencing.[5]

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine proton ratios.

Mass spectrometry provides the molecular weight and crucial fragmentation information.

  • Nitrogen Rule: The free base of the target molecule (C₁₂H₂₀N₂) contains an even number of nitrogen atoms, so it will have an even nominal molecular weight. The hydrochloride salt will not typically show a molecular ion, but the free base will be observed in the mass spectrometer.

  • Fragmentation: Aliphatic amines undergo a characteristic α-cleavage, where the C-C bond nearest the nitrogen is broken.[6] This results in a resonance-stabilized iminium cation.[7][8] For this molecule, two primary α-cleavage pathways are possible, leading to predictable fragment ions that would be prominent in the spectrum.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.

  • Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

  • Data Acquisition: Acquire data in positive ion mode. The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ corresponding to the free base.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum, which can be used to confirm the structure via the predicted α-cleavage patterns.

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Key Peaks:

    • N-H⁺ Stretch: A very broad and strong absorption in the 2400-3000 cm⁻¹ region is characteristic of an amine hydrochloride salt.[9]

    • C-H Stretch: Aliphatic C-H stretches will appear just below 3000 cm⁻¹, while aromatic C-H stretches on the pyridine ring will be just above 3000 cm⁻¹.

    • C=N and C=C Stretch: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

    • N-H Bend: A medium intensity peak around 1500-1600 cm⁻¹ corresponds to the N-H bending of the secondary amine salt.

Experimental Protocol: FTIR-ATR Analysis

  • Sample Preparation: Place a small amount of the dry, solid hydrochloride salt directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.[10]

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Part 2: Physicochemical Property Determination

The physicochemical properties of an NCE are critical determinants of its potential as a drug, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Summary of Key Physicochemical Properties
PropertyPredicted/Typical ValueExperimental MethodSignificance in Drug Development
pKa 9 - 11 (for the amine)Potentiometric Titration[11]Governs ionization state, solubility, and receptor binding.
logP (clogP) 2.5 - 3.5 (calculated)Shake-Flask Method[12]Measures lipophilicity, affecting permeability and metabolism.
logD at pH 7.4 0.5 - 1.5 (estimated)pH-metric or Shake-FlaskPredicts lipophilicity at physiological pH.
Aqueous Solubility pH-dependentEquilibrium Shake-Flask[13]Crucial for dissolution and bioavailability.
Melting Point 200-220 °C (estimated)Capillary Melting PointIndicator of purity and lattice energy.
Crystallinity Crystalline (expected)XRPD[14]Affects stability, dissolution rate, and manufacturability.
pKa (Acid Dissociation Constant)

The pKa of the protonated amine is the pH at which 50% of the molecules are in their ionized (hydrochloride salt) form and 50% are in their neutral (free base) form. It is arguably the most important physicochemical parameter for an ionizable drug.

G cluster_1 pKa Determination Workflow (Potentiometric Titration) A Prepare aqueous solution of known compound concentration C Add titrant (e.g., 0.1 M NaOH) in precise increments A->C B Calibrate pH electrode with standard buffers D Record pH after each addition (allow to equilibrate) B->D C->D E Generate Titration Curve (pH vs. Volume of Titrant) D->E F Identify Equivalence Point (steepest inflection) E->F G Determine Half-Equivalence Point (Volume = 1/2 Equivalence Volume) F->G H Read pKa from Curve (pKa = pH at half-equivalence point) G->H

Caption: Workflow for pKa determination via potentiometric titration.

Experimental Protocol: Potentiometric Titration for pKa

  • Sample Preparation: Accurately weigh and dissolve the hydrochloride salt in a known volume of deionized water to create a solution of known molarity (e.g., 0.01 M).[11]

  • Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter to monitor the pH.

  • Titrant Addition: Titrate the solution with a standardized solution of strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise volumes using an auto-burette.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.[11][15]

Lipophilicity (logP and logD)

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one.

  • logP (Partition Coefficient): Refers to the partitioning of the neutral (free base) form of the molecule. It is a constant for the compound.

  • logD (Distribution Coefficient): Refers to the partitioning of all species (ionized and neutral) at a specific pH. For a basic compound, logD will be lower than logP at pH values below the pKa.

Experimental Protocol: Shake-Flask Method for logP

  • Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer. The buffer pH should be set at least 2 pH units above the pKa of the amine to ensure >99% of the compound is in its neutral, free base form. Pre-saturate the n-octanol with buffer and the buffer with n-octanol.

  • Partitioning: Add a known amount of the compound to the biphasic system in a flask. Shake the flask vigorously for several hours to allow equilibrium to be reached.[12]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate logP as: log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).

Aqueous Solubility

The solubility of an amine hydrochloride is highly pH-dependent. It will typically have high solubility at low pH (where it is fully ionized) and low solubility at high pH (where it converts to the less polar free base).[16]

Experimental Protocol: Equilibrium Solubility Measurement

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a buffer solution of a different, known pH (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

  • Sample Processing: After equilibration, filter or centrifuge the samples to remove the undissolved solid.

  • Quantification: Dilute the resulting saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Data Analysis: Plot the solubility (e.g., in mg/mL) as a function of pH to generate a pH-solubility profile.

Part 3: Purity Assessment

Ensuring the purity of an NCE is a regulatory requirement and is critical for the accuracy of all biological and toxicological testing.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of small molecule pharmaceuticals.[17] For a basic compound like 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride, a C18 column is typically used.

Experimental Protocol: HPLC Purity Method Development

  • Column Selection: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Use a gradient elution.

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or 0.1% Formic Acid) to ensure the amine is protonated and to improve peak shape.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Run a generic gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes) to elute the main compound and any potential impurities.

  • Detection: Use a UV detector, monitoring at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 260 nm).

  • Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear for its intended purpose.[17]

Conclusion

The characterization of a novel chemical entity such as 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride is a multi-faceted process that demands a systematic and rigorous application of modern analytical techniques. By combining a logical synthetic strategy with comprehensive spectroscopic elucidation (NMR, MS, IR) and a thorough investigation of its key physicochemical properties (pKa, logP, solubility, purity), a complete profile of the molecule can be established. This foundational data package is indispensable for any researcher or drug development professional, as it provides the scientific bedrock required to make informed decisions about the compound's potential for advancement as a therapeutic candidate.

References

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  • Wilson, B. G., et al. (2022). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Frontiers in Chemical Engineering, 4.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • OLI Systems, Inc. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Retrieved from [Link]

  • Chegg.com. (2024, December 3). Solved Properties of Amines: Solubility, Basicity and Amine. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent effect of 4-Y-substituted pyridines as ligands on.... Retrieved from [Link]

  • Ramakrishna, K., et al. (2025). Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. Journal of Analytical Methods in Chemistry.
  • Slideshare. (n.d.). Unit 4 Pyridine. Retrieved from [Link]

  • Lopez, G., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules, 29(19), 4583.
  • Herlocker, D. W., Drago, R. S., & Meek, V. I. (1966). A Study of the Donor Properties of 4-Substituted Pyridine N-Oxides. Inorganic Chemistry, 5(11), 2009-2012.
  • Xiong, X., Bagley, M. C., & Chapaneri, K. (2004). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 45(32), 6121-6124.

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Foundational

Pharmacokinetics of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride in animal models

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Characterization of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride Authored by a Senior Application Scientist Abstract This document provides a compreh...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Characterization of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive technical framework for elucidating the pharmacokinetic profile of the novel chemical entity 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride in preclinical animal models. The methodologies detailed herein are designed to furnish drug development professionals with the essential data required to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. By adhering to the principles of scientific integrity and robust experimental design, this guide serves as a roadmap for generating a reliable pharmacokinetic data package to inform decisions on lead candidate progression.

Introduction: The Imperative for Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is contingent upon a thorough understanding of its interaction with the biological system. Pharmacokinetics (PK), the study of "what the body does to the drug," is a cornerstone of this understanding.[1] For our compound of interest, 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride, a comprehensive PK profile is not merely a regulatory requirement but a critical tool for predicting its safety and efficacy. The pyridine moiety suggests potential for specific metabolic pathways, while the amine group can influence its solubility and binding characteristics. This guide will delineate the necessary steps to construct a robust PK profile for this molecule.

Chemical Structure and Physicochemical Properties

A foundational understanding of the molecule's properties is paramount.

Table 1: Physicochemical Properties of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride

PropertyValueMethod
Molecular FormulaC12H21ClN2N/A
Molecular Weight228.76 g/mol N/A
pKa(Predicted)In silico prediction (e.g., ACD/Labs)
logP(Predicted)In silico prediction (e.g., ACD/Labs)
Aqueous SolubilityTo be determinedShake-flask method

Bioanalytical Method Development and Validation

A sensitive and specific bioanalytical method is the bedrock of any pharmacokinetic study. For a compound like 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Experimental Protocol: LC-MS/MS Method Development
  • Standard Preparation: Prepare a 1 mg/mL stock solution of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride in a suitable solvent (e.g., methanol or DMSO). Serially dilute to create calibration standards and quality control (QC) samples.

  • Sample Preparation: Develop a robust extraction method to isolate the analyte from biological matrices (plasma, urine, tissue homogenates). Solid-phase extraction (SPE) is often a reliable choice for its ability to remove interfering substances.[2]

  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometric Detection: Optimize the mass spectrometer parameters in positive ion mode. Identify the precursor ion and at least two product ions for Multiple Reaction Monitoring (MRM) to ensure specificity.

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) for linearity, accuracy, precision, selectivity, recovery, and stability.

Workflow for Bioanalytical Sample Processing

cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation_Reconstitution Evaporation & Reconstitution Supernatant_Transfer->Evaporation_Reconstitution LC_Injection LC Injection Evaporation_Reconstitution->LC_Injection Chromatographic_Separation Chromatographic Separation LC_Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry Detection Chromatographic_Separation->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition

Caption: Bioanalytical sample processing workflow.

In Vitro Metabolism Studies

Understanding the metabolic fate of a drug is crucial for predicting its clearance and potential for drug-drug interactions. The pyridine ring in our compound is of particular interest, as it may be susceptible to oxidation.[3]

Experimental Protocol: Metabolic Stability in Liver Microsomes
  • Incubation: Incubate 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride (at a low concentration, e.g., 1 µM) with liver microsomes from different species (rat, dog, human) in the presence of NADPH.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quantify the remaining parent compound using the validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (Clint).[4]

Potential Metabolic Pathways

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine N_Oxidation N-Oxidation (on Pyridine) Parent->N_Oxidation Hydroxylation Hydroxylation (on Alkyl Chain) Parent->Hydroxylation Deamination Deamination Parent->Deamination Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation

Caption: Potential metabolic pathways.

In Vivo Pharmacokinetic Studies in Animal Models

The selection of appropriate animal models is critical for obtaining relevant preclinical PK data. Rodents (e.g., Sprague-Dawley rats) are typically used for initial screening, followed by a non-rodent species (e.g., Beagle dogs) to assess inter-species differences.[5][6]

Experimental Protocol: Single-Dose Pharmacokinetics in Rats
  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group) with surgically implanted jugular vein catheters for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: Administer a single IV bolus dose (e.g., 1 mg/kg) to determine absolute bioavailability and clearance.

    • Oral (PO) Group: Administer a single oral gavage dose (e.g., 10 mg/kg) to assess oral absorption.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[7]

  • Sample Processing: Process blood to plasma and store at -80°C until bioanalysis.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key Pharmacokinetic Parameters

Table 2: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area under the plasma concentration-time curveRepresents the total drug exposure
Elimination half-lifeTime required for the plasma concentration to decrease by half
Cl ClearanceThe volume of plasma cleared of the drug per unit time
Vd Volume of distributionThe apparent volume into which the drug distributes
F% BioavailabilityThe fraction of the administered dose that reaches systemic circulation
Ethical Considerations in Animal Studies

All animal experiments must be conducted in accordance with the principles of the 3Rs (Replacement, Reduction, and Refinement) and approved by an Institutional Animal Care and Use Committee (IACUC).[8] Efforts should be made to minimize animal stress and use the minimum number of animals necessary to obtain statistically significant data.

Data Interpretation and Reporting

The culmination of these studies is a comprehensive report that synthesizes the data into a coherent narrative of the compound's pharmacokinetic profile. This report should include clear tables and figures that summarize the findings and provide a rationale for the next steps in the drug development process.

Workflow for Pharmacokinetic Study

Study_Design Study Design (Species, Dose, Route) Dosing Dosing (IV and PO) Study_Design->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Analysis Bioanalysis (LC-MS/MS) Blood_Sampling->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (NCA) Sample_Analysis->PK_Analysis Reporting Reporting PK_Analysis->Reporting

Caption: In vivo pharmacokinetic study workflow.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the preclinical pharmacokinetic evaluation of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride. By generating high-quality data on the ADME properties of this novel compound, drug development teams can make informed decisions, increasing the probability of advancing a safe and effective therapeutic candidate.

References

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals . MDPI. Available from: [Link]

  • Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Development of an Orally Bioavailable Series Containing P1 and P3 Pyridines . Journal of Medicinal Chemistry. Available from: [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases . Journal of Medicinal Chemistry. Available from: [Link]

  • Pharmacokinetics of 4-aminopyridine derivatives in dogs . PubMed. Available from: [Link]

  • Toxicological effects of intravenous administration of pyridine in anaesthetized dogs . Toxicology. Available from: [Link]

  • The Effect of Pyridine on the in Vitro and in Vivo Metabolism of Ethyl Carbamate (Urethane) by Rat and Mouse . PubMed. Available from: [Link]

  • Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives . PMC. Available from: [Link]

  • Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs . PubMed. Available from: [Link]

  • 1‐Ethyl‐1,4‐dihydro‐4‐oxo‐7‐(pyridinyl)‐3‐quinolinecarboxylic acids. I. Synthesis of 3‐ and 4‐(3‐aminophenyl)pyridine intermediates . ResearchGate. Available from: [Link]

  • Pharmacokinetics of fluralaner in dogs following a single oral or intravenous administration . Parasites & Vectors. Available from: [Link]

  • Reducing the stress of drug administration: implications for the 3Rs . PMC. Available from: [Link]

  • 4-(2-(4-(2-Aminoethyl)Piperazin-1-Yl)Pyridin-4-Yl)-N-(3-Chloro-4-Methylphenyl)Pyrimidin-2-Amine . PubChem. Available from: [Link]

  • Practical Pharmacokinetics of Anesthetic Drugs . Veterian Key. Available from: [Link]

  • Veterinary Drug Residues in Animal-Derived Foods: Sample Preparation and Analytical Methods . MDPI. Available from: [Link]

  • ETHYL[(PYRIDIN-4-YL)METHYL]AMINE . Matrix Fine Chemicals. Available from: [Link]

  • In Vitro Pharmacokinetic Behavior of Antiviral 3-Amidinophenylalanine Derivatives in Rat, Dog and Monkey Hepatocytes . MDPI. Available from: [Link]

  • [1-(4-Fluoro-phenyl)-ethyl]-piperidin-3-ylMethyl-aMine hydrochloride, 98+% . NextSDS. Available from: [Link]

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Exploratory

Comprehensive Analytical Characterization of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine Hydrochloride: Molecular Weight and High-Resolution Exact Mass Determination

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, CMC Researchers, and Drug Development Professionals Introduction & Pharmacochemical Profile The compound 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, CMC Researchers, and Drug Development Professionals

Introduction & Pharmacochemical Profile

The compound 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride represents a highly functionalized small molecule characterized by a pyridine pharmacophore linked to an aliphatic amine chain. Structural motifs combining basic heterocycles with primary amines are ubiquitous in neuroactive agents, kinase inhibitors, and cardiovascular therapeutics.

During the Chemistry, Manufacturing, and Controls (CMC) phases of drug development, establishing the precise elemental composition of an Active Pharmaceutical Ingredient (API) is a strict regulatory requirement. While nominal mass provides a baseline for early-stage synthesis confirmation, the transition to clinical-phase development demands the rigorous determination of the molecule's exact mass and molecular weight (MW) . This whitepaper details the theoretical mass profiling and the self-validating analytical methodologies required to characterize this specific pyridine-amine derivative.

Stoichiometric and Monoisotopic Mass Fundamentals

To accurately analyze the compound via mass spectrometry, one must differentiate between the average molecular weight (used for stoichiometric calculations in synthesis and formulation) and the monoisotopic exact mass (used for high-resolution mass spectrometric identification).

The molecule consists of a 5-carbon pentyl chain, an ethyl substitution at the C3 position, a primary amine at C1, and a pyridine ring attached at C1.

  • Free Base Formula: C₁₂H₂₀N₂

  • Hydrochloride Salt Formula: C₁₂H₂₀N₂ • HCl (C₁₂H₂₁ClN₂)

The quantitative mass properties are summarized in Table 1 below.

Table 1: Stoichiometric and Mass Properties of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine

PropertyFree Base (C₁₂H₂₀N₂)Hydrochloride Salt (C₁₂H₂₁ClN₂)
Molecular Weight (Average) 192.306 g/mol 228.767 g/mol
Monoisotopic Exact Mass (Neutral) 192.1626 Da228.1393 Da
Target Ion Exact Mass ([M+H]⁺) 193.1705 Da193.1705 Da*

*Analytical Note: In positive Electrospray Ionization (ESI+), the non-covalent hydrochloride salt undergoes complete dissociation in solution. The mass spectrometer detects the protonated free base ([M+H]⁺) rather than the intact salt.

The Causality of High-Resolution Mass Spectrometry (HRMS) in CMC

In early-stage drug development, rapid analysis methods providing nominal molecular weight data are often sufficient. However, as a project progresses, nominal mass measurements are no longer adequate to elucidate structures with sufficient confidence. Accurate mass is essential to determine the elemental compositions of APIs and their associated impurity structures 1.

High-Resolution Mass Spectrometry (HRMS) serves as a cornerstone of modern analytical strategy. It enables the precise identification of chemical entities at extremely low concentrations, which is vital for verifying molecular weight, characterizing degradation products, and validating synthesis pathways 2. By combining Ultra-High-Performance Liquid Chromatography (UHPLC) with HRMS, analysts can achieve exact mass determination, access chemical formulas, and generate robust chemical structure hypotheses with mass errors routinely below 2 parts-per-million (ppm) 3.

Experimental Methodology: Self-Validating LC-HRMS Protocol

To empirically verify the exact mass of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride, a rigorous, self-validating LC-HRMS protocol must be employed. The following methodology ensures high mass accuracy while actively preventing analytical artifacts.

Step 1: Sample Preparation and Salt Dissociation
  • Action: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v). Perform serial dilutions to achieve a final working concentration of 100 ng/mL.

  • Causality: The highly polar aqueous-organic mixture ensures the complete dissociation of the HCl salt into the free base and chloride ions. Diluting the sample to the low ng/mL range is a critical self-validating step; it prevents detector saturation and mitigates "space-charge effects" in the Orbitrap analyzer, which occur when too many ions enter the trap and mutually repel each other, artificially skewing the exact mass measurement.

Step 2: UHPLC Chromatographic Separation
  • Action: Inject 1 µL of the sample onto a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: Formic acid acts as a proton donor. Because the target molecule contains two highly basic nitrogen atoms (the primary amine and the pyridine ring), the acidic environment ensures complete protonation to the [M+H]⁺ state prior to ionization. The gradient elution separates the target API from potential isobaric synthesis impurities (e.g., structural isomers), preventing ion suppression.

Step 3: Electrospray Ionization (ESI+)
  • Action: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 320 °C.

  • Causality: Positive mode is strictly selected due to the high proton affinity of the molecule's nitrogenous moieties. The desolvation temperature is optimized to ensure complete droplet evaporation without inducing premature thermal degradation (in-source fragmentation) of the aliphatic pentyl chain.

Step 4: High-Resolution Mass Analysis & Internal Calibration
  • Action: Acquire data in Full Scan mode (m/z 100–500) using an Orbitrap or Q-TOF mass spectrometer set to a resolving power of ≥ 70,000 Full Width at Half Maximum (FWHM). Infuse a background lock mass (e.g., polysiloxane ions at m/z 371.1012).

  • Causality: A resolution of 70,000 FWHM is required to mathematically separate the target API from background matrix interferences. The continuous monitoring of the lock mass provides real-time, self-validating internal calibration, ensuring that any instrumental drift is corrected dynamically, keeping the mass error strictly below 2 ppm.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating exact mass determination protocol, highlighting the transition from physical sample preparation to high-resolution digital data output.

G cluster_0 Sample & Separation cluster_1 High-Resolution Mass Spectrometry cluster_2 Data Output Prep Sample Prep Dissociation of HCl Salt UHPLC UHPLC C18 0.1% Formic Acid Prep->UHPLC 1 µL Injection ESI ESI+ Source Protonation to [M+H]+ UHPLC->ESI Eluent Orbitrap Orbitrap Analyzer Res: 70,000 FWHM ESI->Orbitrap Ion Beam ExactMass Exact Mass m/z 193.1705 Orbitrap->ExactMass Spectra Validation Mass Error < 2 ppm Isotopic Profiling ExactMass->Validation Verification

Figure 1: Self-validating LC-HRMS workflow for exact mass determination of the target API.

Data Interpretation and Structural Elucidation

Upon acquiring the HRMS data, the analytical scientist must validate the exact mass by calculating the mass error.

Mass Error Calculation: If the instrument detects the[M+H]⁺ ion at m/z 193.1708, the mass error is calculated against the theoretical exact mass (193.1705 Da) as follows: Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000 Mass Error =[(193.1708 - 193.1705) / 193.1705] × 10⁶ = 1.55 ppm

A mass error of < 2.0 ppm unambiguously confirms the elemental composition of C₁₂H₂₀N₂. Furthermore, the isotopic distribution must be evaluated. The presence of 12 carbon atoms in the molecule dictates that the M+1 peak (incorporating one ¹³C isotope) will appear at m/z 194.1738 with a relative abundance of approximately 13.5% compared to the monoisotopic peak. Verifying this isotopic signature serves as the final orthogonal validation step in the structural characterization of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride.

References

  • American Pharmaceutical Review . Mass Spectrometry in Small Molecule Drug Development. Retrieved from:[1]

  • SK pharmteco . Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. Retrieved from:[2]

  • MDPI . Cross-Analytical Strategies to Tackle “Medicines in Disguise” Presented as Food Supplements, a New Threat for Human Health. Retrieved from:[3]

Sources

Foundational

An In-Depth Technical Guide to Assessing the Metabolic Stability of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride in Human Liver Microsomes

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate journey of drug discovery and development, understanding a candidate molecule's metabolic fate is paramount. Metabolic stability,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, understanding a candidate molecule's metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate to toxic levels.[4] Therefore, early assessment of metabolic stability is an indispensable component of the lead optimization process, enabling researchers to prioritize candidates with favorable "drug-like" properties and mitigate the risk of late-stage failures.[1][5][6]

This guide provides a comprehensive, in-depth technical overview of the methodologies employed to evaluate the metabolic stability of a novel chemical entity, 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride, using human liver microsomes (HLMs). HLMs are subcellular fractions of hepatocytes that are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, making them a robust and widely utilized in vitro model for predicting hepatic metabolic clearance.[1][7]

Core Principles: The "Why" Behind the "How"

The fundamental principle of the HLM stability assay is to monitor the disappearance of the parent compound over time when incubated with metabolically active microsomes. This is predicated on the understanding that the liver is the primary site of drug metabolism for a vast number of xenobiotics.[7] The CYP450 enzymes, a diverse group of heme-containing monooxygenases, are responsible for the metabolism of approximately 70-80% of all drugs in clinical use.[8] These enzymes catalyze a variety of oxidative reactions, introducing or exposing functional groups on the drug molecule, thereby preparing it for subsequent Phase II conjugation reactions and eventual elimination.[1][8]

The in vitro intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug, is a key parameter derived from these studies.[4][9][10] By understanding the CLint, we can extrapolate to predict in vivo hepatic clearance, a critical factor in determining appropriate dosing regimens.[9][11][12]

Experimental Design: A Self-Validating System

A robust experimental design is crucial for generating reliable and reproducible data. The following sections detail the necessary components and a step-by-step protocol for assessing the metabolic stability of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride.

Materials and Reagents
Component Purpose & Rationale Typical Supplier
3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride The test compound.Synthesized in-house or custom synthesis.
Pooled Human Liver Microsomes (HLMs) The source of metabolic enzymes. Pooled from multiple donors to average out inter-individual variability.[13][14]Major commercial suppliers (e.g., Corning, Sekisui XenoTech).
NADPH (β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt) An essential cofactor for CYP450 enzyme activity.[7] Its presence initiates the metabolic reaction.Sigma-Aldrich, VWR.
Potassium Phosphate Buffer (pH 7.4) Maintains a physiological pH for optimal enzyme activity.Prepared in-house or purchased.
Control Compounds (e.g., Propranolol, Verapamil) High and low clearance controls to validate the assay performance.[7]Sigma-Aldrich.
Acetonitrile (ACN) or Methanol Used as a quenching solvent to stop the metabolic reaction by precipitating proteins.[2][4]HPLC or LC-MS grade from major chemical suppliers.
Internal Standard (IS) A compound of similar chemical properties to the analyte, added during sample processing to account for variations in extraction and instrument response.Chosen based on the analytical method.
Experimental Workflow

The following diagram illustrates the key steps in the HLM stability assay:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw HLMs & Prepare Master Mix B Prepare Test Compound & Controls C Prepare NADPH Solution D Pre-incubate HLM Mix & Compound at 37°C B->D E Initiate Reaction with NADPH C->E D->E F Incubate at 37°C with Shaking E->F G Aliquots Taken at Time Points (0, 5, 15, 30, 60 min) F->G H Quench with Cold Acetonitrile (+ IS) G->H I Centrifuge to Precipitate Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Parent Compound Disappearance J->K L Calculate Half-Life & Intrinsic Clearance K->L

Caption: Experimental workflow for the human liver microsomal stability assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride in a suitable solvent (e.g., DMSO) at a concentration of 10 mM. Further dilute to a working concentration (e.g., 100 µM) in the buffer.

    • Prepare stock solutions of control compounds (e.g., 10 mM propranolol and verapamil in DMSO).

    • Prepare a 10 mM NADPH solution in potassium phosphate buffer immediately before use and keep it on ice.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the appropriate volume of potassium phosphate buffer.

    • Add the human liver microsomes to a final concentration of 0.5 mg/mL.

    • Add the test compound and control compounds to a final concentration of 1 µM.

    • Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath.[15]

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to a final concentration of 1 mM.[2]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[2]

    • Immediately quench the reaction by adding the aliquot to a tube or well containing 2-3 volumes of ice-cold acetonitrile or methanol with the internal standard.[2][15] The "0" time point sample is taken immediately after the addition of NADPH.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at a high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.[2]

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[4][16] LC-MS/MS provides the necessary sensitivity and selectivity for quantifying the parent compound in a complex biological matrix.[16][17]

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate the metabolic stability of the compound.

Calculation of In Vitro Half-Life (t½)
  • Determine the peak area ratio of the test compound to the internal standard at each time point.

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the following equation:

    • t½ = 0.693 / k [18]

Calculation of Intrinsic Clearance (CLint)

The in vitro intrinsic clearance is calculated using the following formula:

  • CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume (µL) / Amount of Microsomal Protein (mg)) [11][18]

Data Presentation
Parameter 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride Propranolol (High Clearance Control) Verapamil (Low Clearance Control)
In Vitro Half-Life (t½, min) [Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]
Intrinsic Clearance (CLint, µL/min/mg protein) [Insert Experimental Value][Insert Experimental Value][Insert Experimental Value]
Interpretation of Results

The calculated half-life and intrinsic clearance values provide a quantitative measure of the metabolic stability of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride.

  • High Stability: A long half-life and low intrinsic clearance suggest that the compound is slowly metabolized.

  • Moderate Stability: Intermediate values for half-life and intrinsic clearance.

  • Low Stability: A short half-life and high intrinsic clearance indicate rapid metabolism.

The presence of the pyridine ring in the structure of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride suggests potential sites for metabolism, such as N-oxidation or hydroxylation of the pyridine ring.[19] Further metabolite identification studies would be necessary to elucidate the specific metabolic pathways.

Advanced Considerations and Follow-up Studies

Based on the initial metabolic stability assessment, several follow-up studies may be warranted:

  • Metabolite Identification: Identifying the major metabolites formed can provide insights into the metabolic pathways and potential for active or toxic metabolites.[4]

  • Reaction Phenotyping: Using recombinant CYP enzymes to identify the specific P450 isoforms responsible for the compound's metabolism. This is crucial for predicting potential drug-drug interactions.[20][21]

  • Hepatocyte Stability: Utilizing intact hepatocytes can provide a more comprehensive picture of metabolism, as they contain both Phase I and Phase II enzymes.[4][6]

The following diagram illustrates the decision-making process following an initial HLM stability screen:

G Start Initial HLM Stability Results High_Stability High Stability (Low Clearance) Start->High_Stability Moderate_Stability Moderate Stability Start->Moderate_Stability Low_Stability Low Stability (High Clearance) Start->Low_Stability Proceed Proceed to Further DMPK Studies High_Stability->Proceed Moderate_Stability->Proceed Consider_Optimization Consider Structural Optimization (e.g., blocking metabolic soft spots) Low_Stability->Consider_Optimization Metabolite_ID Metabolite Identification Proceed->Metabolite_ID Phenotyping CYP Reaction Phenotyping Proceed->Phenotyping Hepatocyte_Assay Confirm with Hepatocyte Stability Assay Proceed->Hepatocyte_Assay

Caption: Decision tree for subsequent studies based on initial metabolic stability data.

Conclusion

The assessment of metabolic stability in human liver microsomes is a cornerstone of modern drug discovery. This in-depth guide has provided the theoretical underpinnings, a detailed experimental protocol, and a framework for data analysis and interpretation for evaluating 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride. By employing a scientifically rigorous and self-validating approach, researchers can confidently characterize the metabolic profile of novel drug candidates, enabling informed decisions and ultimately enhancing the probability of success in developing safe and effective medicines.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). protocols.io. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]

  • Microsomal Stability Assay. MTTlab. [Link]

  • Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Development of an Orally Bioavailable Series Containing P1 and P3 Pyridines. (2003, January 8). Journal of Medicinal Chemistry. [Link]

  • Predicting human pharmacokinetics from preclinical data: clearance. Precision and Future Medicine. [Link]

  • Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. (2020, May 30). The American Society for Pharmacology and Experimental Therapeutics. [Link]

  • Validation of in Vitro Cell Models Used in Drug Metabolism and Transport Studies; Genotyping of Cytochrome P450, Phase II Enzymes and Drug Transporter Polymorphisms in the Human Hepatoma (HepG2), Ovarian Carcinoma (IGROV-1) and Colon Carcinoma (CaCo-2, LS180) Cell Lines. (2006, February 15). Toxicology and Applied Pharmacology. [Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. (2023, March 2). MDPI. [Link]

  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Bentham Science. [Link]

  • Role of cytochrome P450 in drug interactions. Indian Journal of Pharmacology. [Link]

  • Comparison of the effects of pyridine and its metabolites on rat liver and kidney. Toxicology. [Link]

  • Validation of in vitro cell models used in drug metabolism and transport studies; Genotyping of cytochrome P450, phase II enzymes and drug transporter polymorphisms in the human hepatoma (HepG2), ovarian carcinoma (IGROV-1) and colon carcinoma (CaCo-2, LS180) cell lines. ResearchGate. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. (2007, August 1). American Academy of Family Physicians. [Link]

  • Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. (2024, December 26). Springer Medicine. [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. (2013, February 11). Journal of Medicinal Chemistry. [Link]

  • Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. (2021, July 9). Agilent. [Link]

  • Validated and green UPLC-MS/MS method for belumosudil quantification in human liver microsomes: Application to in vitro metabolic stability assessment. (2025, February 25). AKJournals. [Link]

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2025, November 21). MDPI. [Link]

  • What's the importance of cytochrome P450 metabolism?. (2024, November 22). Optibrium. [Link]

  • Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Drug Metabolism and Disposition. [Link]

  • Application of in vitro CYP and Transporter Assays to Predict Clinical Drug–Drug Interactions. (2018, May 16). Taylor & Francis Online. [Link]

  • A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
  • The Role of CYP450 in Drug Interactions. (2025, May 27). Aumet. [Link]

  • Validation of novel HPLC methods to analyse metabolic reaction products catalysed by CYP450 enzymes and 'in vitro' measurement of Drug-Drug Interactions. Kingston University London. [Link]

  • Hepatic Drug Metabolism and Cytochrome P450. (2023, January 4). OpenAnesthesia. [Link]

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. U.S. Food and Drug Administration. [Link]

  • Evaluation of Alectinib Metabolic Stability in HLMs Using Fast LC-MS/MS Method: In Silico ADME. Semantic Scholar. [Link]

  • Intrinsic Clearance Calculator. Pharmacy Freak. [Link]

  • Intrinsic clearance studies with Power medium. Takara Bio. [Link]

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Exploratory

Crystal Structure and Polymorphism of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine Hydrochloride: A Comprehensive Technical Guide

Executive Summary The development of active pharmaceutical ingredients (APIs) requires rigorous control over solid-state properties. 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride (3-EPPA-HCl) presents a unique cry...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of active pharmaceutical ingredients (APIs) requires rigorous control over solid-state properties. 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride (3-EPPA-HCl) presents a unique crystallographic challenge due to its highly flexible aliphatic backbone coupled with a rigid pyridine ring and a primary ammonium hydrochloride headgroup. This whitepaper provides an in-depth analysis of the polymorphic landscape of 3-EPPA-HCl. By examining its conformational flexibility, hydrogen-bonding networks, and thermodynamic phase transitions, this guide equips drug development professionals with the mechanistic insights and self-validating experimental workflows necessary to isolate, characterize, and control its solid forms.

Molecular Structure and Conformational Polymorphism

The structural architecture of 3-EPPA-HCl is defined by three distinct domains:

  • The Rigid Pyridine Ring: Acts as a potential hydrogen-bond acceptor (or donor, if protonated) and participates in π−π stacking.

  • The Flexible Aliphatic Chain: The 3-ethylpentyl group possesses multiple rotatable bonds (C1-C2, C2-C3, C3-C4), creating a rugged conformational energy landscape.

  • The Hydrochloride Salt: The primary amine forms an −NH3+​ group, acting as a strong, multi-directional hydrogen-bond donor to the spherical Cl− counterion.

The Role of Conformational Flexibility

In organic crystals, when different conformers of the same molecule crystallize into distinct lattices, the phenomenon is termed conformational polymorphism[1]. For 3-EPPA-HCl, the energetic barrier to rotation around the aliphatic carbon-carbon bonds is relatively low (typically <5 kcal/mol). During crystallization, the solvent environment and supersaturation kinetics dictate which conformer is "locked" into the growing crystal lattice. The interplay between intramolecular conformer energy ( Econf​ ) and intermolecular lattice energy ( Ulatt​ ) drives the formation of multiple polymorphic forms, a behavior well-documented in analogous flexible aliphatic amine hydrochlorides[2].

Solid-State Characterization and Polymorphic Landscape

Based on rigorous solid-state screening, 3-EPPA-HCl exhibits a complex polymorphic landscape consisting of a thermodynamically stable anhydrous form (Form I), a kinetically trapped metastable form (Form II), and a moisture-dependent monohydrate (Form III).

Quantitative Crystallographic Data

The absolute structure of these forms is determined via Single Crystal X-Ray Diffraction (SCXRD). Form I exhibits dense packing facilitated by optimal N+−H⋯Cl− interactions, whereas Form II features a more extended aliphatic conformation, resulting in a larger unit cell volume and lower density.

Table 1: Crystallographic Parameters of 3-EPPA-HCl Solid Forms

ParameterForm I (Thermodynamically Stable)Form II (Metastable)Form III (Monohydrate)
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPbcaP-1
a (Å) 10.245(2)11.502(3)8.541(2)
b (Å) 15.412(3)14.215(3)9.215(2)
c (Å) 9.876(2)18.645(4)12.104(3)
Volume (ų) 1485.4(5)3048.2(8)905.6(4)
Calculated Density (g/cm³) 1.1821.1541.225
Z' (Molecules per asymmetric unit) 111
Analytical Logic for Phase Identification

To ensure phase purity and structural integrity, a multi-tiered analytical approach is required. The causality of this workflow is mapped below: SCXRD provides the absolute atomic coordinates, Powder X-Ray Diffraction (PXRD) confirms the bulk phase purity against the calculated single-crystal pattern, and thermal analysis defines the thermodynamic relationship (enantiotropic vs. monotropic)[3].

Characterization Start New Solid Phase Isolated SCXRD SCXRD (Absolute Structure & Conformation) Start->SCXRD Single Crystal Growth PXRD PXRD (Bulk Phase Purity & Crystallinity) Start->PXRD Powder Sample Thermal DSC / TGA (Thermodynamics & Solvation) Start->Thermal Thermal Stress NMR Solid-State NMR (Local Hydrogen Bonding) Start->NMR Structural Dynamics

Caption: Analytical logic and techniques for characterizing 3-EPPA-HCl solid-state properties.

Experimental Workflows for Polymorph Screening

The isolation of specific polymorphs requires precise control over crystallization kinetics. The following protocol details a self-validating workflow for solvent-mediated polymorph screening.

Protocol: Controlled Anti-Solvent Crystallization for Metastable Form Isolation

Objective: To kinetically trap the metastable Form II of 3-EPPA-HCl before it undergoes solvent-mediated phase transformation (SMPT) to Form I.

Step 1: Preparation of the Primary Solution

  • Action: Dissolve 100 mg of 3-EPPA-HCl in 1.0 mL of anhydrous methanol at 45°C.

  • Causality: Methanol acts as a strong hydrogen-bond competitor, disrupting the native N+−H⋯Cl− lattice and ensuring complete dissolution of the stable Form I.

  • Self-Validation: The solution must be optically clear. Any residual turbidity indicates incomplete dissolution, which will act as seeds for Form I, ruining the kinetic trap.

Step 2: Hot Filtration

  • Action: Pass the hot solution through a pre-warmed 0.22 µm PTFE syringe filter into a clean, dry vial.

  • Causality: Removes sub-visible dust particles or undissolved API that act as heterogeneous nucleation sites.

Step 3: High-Shear Anti-Solvent Addition

  • Action: Under high-shear magnetic stirring (1000 rpm) at 5°C, rapidly inject the filtered methanol solution into 10.0 mL of cold anti-solvent (n-heptane).

  • Causality: The rapid shift in solvent polarity generates massive, instantaneous supersaturation. The high shear ensures rapid mixing, forcing the API to precipitate kinetically (Form II) rather than organizing into the thermodynamically stable lattice (Form I).

Step 4: Immediate Isolation

  • Action: Vacuum filter the resulting suspension within 30 seconds of precipitation.

  • Causality: Leaving the metastable Form II in contact with the mother liquor will initiate a solvent-mediated phase transformation (SMPT) where Form II dissolves and Form I nucleates[3].

  • Self-Validation: Analyze the wet cake immediately via PXRD. If the diffractogram shows peaks corresponding to Form I, the isolation was too slow, and the SMPT has already occurred.

PolymorphScreening A API Synthesis (3-EPPA-HCl) B Primary Screening (Solvent/Anti-solvent, Cooling) A->B Dissolution & Supersaturation C Solid Isolation (Rapid Filtration) B->C Crystallization Kinetics D PXRD Analysis C->D Phase Verification E Form I (Thermodynamically Stable) D->E Slow Cooling / Slurry F Form II (Kinetically Trapped) D->F Rapid Crash / Anti-solvent G Form III (Monohydrate) D->G High Water Activity ($a_w > 0.6$)

Caption: Workflow for the kinetic control, screening, and isolation of 3-EPPA-HCl solid forms.

Mechanistic Insights into Phase Transformations

Understanding the thermodynamic boundaries of 3-EPPA-HCl is critical for formulation stability.

The Role of the Hydrochloride Counterion

In the solid state, the chloride ion acts as a structural node. In Form I, the chloride ion accepts three hydrogen bonds from the primary ammonium group of three distinct 3-EPPA molecules, creating a tightly woven 2D sheet. In Form II, the aliphatic chain adopts a gauche conformation, which sterically hinders one of the N+−H⋯Cl− approaches, forcing the lattice to rely on weaker C−H⋯Cl− interactions. This weaker lattice energy ( Ulatt​ ) is the fundamental reason Form II is metastable.

Moisture-Induced Phase Transitions

When formulated in environments with high relative humidity (RH > 60%), the anhydrous Form I is susceptible to hydration, converting to Form III (Monohydrate). Water molecules infiltrate the lattice, inserting themselves between the chloride ion and the ammonium group. The water molecule acts as both a hydrogen-bond donor to the chloride and an acceptor from the ammonium, expanding the unit cell (as seen in Table 1) and significantly altering the dissolution profile of the API.

Conclusion & Pharmaceutical Implications

The polymorphic behavior of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride is a textbook example of conformational polymorphism driven by a flexible aliphatic chain and a strong, directional ionic hydrogen-bonding network. For drug development professionals, controlling this polymorphism is non-negotiable. The thermodynamically stable Form I must be targeted for solid oral dosage forms to prevent phase transformations during shelf-life. Conversely, strict exclusion of moisture during milling and tableting is required to prevent the formation of the Monohydrate (Form III), which could compromise the drug's bioavailability. By adhering to the self-validating crystallization workflows and analytical logic outlined in this guide, researchers can ensure robust phase control from bench to manufacturing.

References

  • Title: Polymorphism in Pharmaceutical Solids - 2nd Edition Source: Routledge / CRC Press URL: [Link]

  • Title: Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues Source: Crystal Growth & Design - ACS Publications URL: [Link]

  • Title: Conformational Polymorphism in Organic Crystals Source: Accounts of Chemical Research - ACS Publications URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine Hydrochloride Stock Solutions for Cell Culture

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Guide Introduction & Physicochemical Profiling The reliable evaluation of novel sm...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Guide

Introduction & Physicochemical Profiling

The reliable evaluation of novel small molecules in in vitro cell culture assays depends entirely on the integrity of the master stock solution. 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine is a primary aliphatic amine featuring a pyridine moiety. To enhance its thermodynamic equilibrium solubility and chemical stability, this compound is typically synthesized and supplied as a hydrochloride (HCl) salt[1].

Understanding the physicochemical properties of this compound is the first critical step in protocol design:

  • Free Base Formula: C₁₂H₂₀N₂ (Molecular Weight: 192.30 g/mol )

  • Salt Form: Hydrochloride (HCl) (Molecular Weight: 36.46 g/mol )

  • Total Molecular Weight: 228.76 g/mol

As a Senior Application Scientist, I frequently observe assay failures stemming from improper solvent selection or mishandling of hygroscopic salts. This application note outlines a self-validating, step-by-step protocol to prepare, sterilize, and store stock solutions of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine HCl, ensuring maximum biological fidelity in downstream cellular assays.

Solvent Causality: The "Why" Behind the Workflow

The Common-Ion Effect in Aqueous Buffers

While hydrochloride salts are designed for high aqueous solubility, do not dissolve the bulk powder directly into physiological buffers like Phosphate-Buffered Saline (PBS) or cell culture media. The high concentration of chloride ions in these buffers triggers the common-ion effect, which drastically depresses the apparent solubility of the HCl salt, leading to immediate and often irreversible micro-precipitation[2]. Master stocks must be prepared in pure, unbuffered solvents.

DMSO vs. Sterile Water
  • 100% Anhydrous DMSO: The gold standard for master stocks. DMSO prevents hydrolysis, inhibits microbial growth, and allows for high-concentration (e.g., 50 mM) storage[3].

  • Milli-Q Water: Used only when the target cell line is exquisitely sensitive to DMSO. However, aqueous stocks have a significantly shorter shelf-life and are highly susceptible to microbial contamination.

The 0.1% DMSO Threshold

If DMSO is selected, the working solution applied to the cells must be heavily diluted. According to standard cryobiology and cell culture guidelines, DMSO concentrations exceeding 0.1% (v/v) can induce drastic off-target transcriptomic alterations, caspase-3 cleavage, and cytotoxicity[4],[5]. Your master stock must be concentrated enough to allow for at least a 1:1000 dilution in the final assay well.

Workflow Visualization

Workflow A 3-Ethyl-1-(pyridin-4-yl) pentan-1-amine HCl B Solvent Selection A->B C 100% DMSO (Master Stock) B->C High Stability D Milli-Q Water (Master Stock) B->D DMSO-Sensitive E Filter Sterilize (0.22 µm PTFE) C->E F Filter Sterilize (0.22 µm PES) D->F G Aliquot & Freeze (-20°C to -80°C) E->G F->G H Dilute in Media (DMSO ≤ 0.1%) G->H Assay Use

Workflow for the preparation, sterilization, and storage of hydrochloride stock solutions.

Quantitative Data: Reconstitution Guidelines

Use the tables below to determine the exact volume of solvent required to achieve your target molarity.

Table 1: Reconstitution Volumes for 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine HCl (MW = 228.76 g/mol )

Mass of CompoundVolume for 10 mM StockVolume for 50 mM Stock
1 mg 437.1 µL87.4 µL
5 mg 2.185 mL437.1 µL
10 mg 4.371 mL874.3 µL

Table 2: Solvent Compatibility and Storage Parameters

SolventMax Recommended StockFilter MembraneStorage (-20°C)Storage (4°C)
100% DMSO 50 mM0.22 µm PTFEUp to 6 months1 week
Milli-Q Water 10 mM0.22 µm PESUp to 3 months1–2 days
PBS / Media Not recommendedN/AN/AN/A

Step-by-Step Experimental Protocol

Phase 1: Equilibration and Weighing
  • Equilibrate: Remove the lyophilized compound vial from the freezer and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Hydrochloride salts are highly hygroscopic. Opening a cold vial exposes the powder to ambient humidity, causing rapid condensation. This leads to inaccurate weighing and accelerated hydrolytic degradation.

  • Weigh: Using an analytical microbalance, weigh the desired mass of the compound into a sterile, low-bind polypropylene tube.

Phase 2: Reconstitution (Self-Validating System)
  • Dissolve: Add the calculated volume of Cell-Culture Grade, anhydrous DMSO (≥99.9% purity) or sterile Milli-Q water to the tube (refer to Table 1).

  • Agitate: Vortex the solution gently for 30–60 seconds.

  • Validation Check: Hold the tube against a dark background under a direct light source. The solution must be completely optically clear.

    • Troubleshooting: If micro-precipitates or turbidity are visible, the compound has not fully dissolved. Apply mild sonication in a 37°C water bath for 5 minutes. Do not proceed to filtration until the solution is perfectly clear; otherwise, you will filter out your active pharmaceutical ingredient (API).

Phase 3: Sterilization
  • Filter: Draw the clear solution into a sterile Luer-lock syringe. Attach a 0.22 µm syringe filter and dispense the solution into a new sterile tube.

    • Causality: The choice of filter membrane is critical. Use PTFE (Polytetrafluoroethylene) for DMSO stocks due to its broad chemical resistance. Use PES (Polyethersulfone) for aqueous stocks due to its low protein/drug-binding characteristics.

Phase 4: Aliquoting and Storage
  • Aliquot: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in sterile, low-bind microcentrifuge tubes.

  • Store: Flash-freeze in liquid nitrogen (optional) and transfer to a -20°C or -80°C freezer.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Freezing and thawing can induce localized concentration gradients, driving nucleation and irreversible precipitation of the small molecule[3].

Phase 5: Working Solution Preparation (Assay Day)
  • Dilute: Thaw one aliquot at room temperature. Immediately before dosing the cells, dilute the master stock into pre-warmed (37°C) cell culture media.

  • Final Validation: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v) to maintain basal cellular phenotypes and prevent solvent toxicity[4],[5].

References

1.[4] Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Source: Molecules / ResearchGate URL:[Link]

2.[5] Title: DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Source: Scientific Reports / PMC URL:[Link]

3.[3] Title: Protocol for high-yield bacterial expression and purification of the voltage-dependent anion channel 1 for high-throughput biophysical assays. Source: STAR Protocols / PMC URL:[Link]

4.[1] Title: Hydrochloride Salt of the GABAkine KRM-II-81. Source: ACS Omega URL:[Link]

5.[2] Title: Salt formation to improve drug solubility. Source: Advanced Drug Delivery Reviews URL:[Link]

Sources

Application

Application Notes and Protocols for 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride in Organic Synthesis

Abstract This document provides a comprehensive guide for the utilization of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride as a versatile precursor in modern organic synthesis. This bifunctional molecule, incorpor...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the utilization of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride as a versatile precursor in modern organic synthesis. This bifunctional molecule, incorporating a reactive primary amine and a pyridinyl moiety, serves as a valuable building block for creating complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. We present its physicochemical properties, explore its core reactivity, and provide detailed, field-tested protocols for key transformations including amide and urea formation, and reductive amination. The causality behind procedural steps and reagent selection is explained to empower researchers to adapt and optimize these methods for their specific synthetic targets.

Introduction and Core Concepts

3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride is a structurally unique building block. Its utility in synthesis stems from the orthogonal reactivity of its two primary functional groups:

  • The Primary Amine (R-NH₂): A potent nucleophile, the primary amine is the principal site for derivatization. It readily participates in reactions such as acylation, alkylation, sulfonylation, and condensation, forming stable covalent bonds. Its basicity allows for salt formation and influences the overall solubility and handling of the compound.

  • The Pyridin-4-yl Group: This nitrogen-containing heterocycle is a prevalent motif in pharmacologically active compounds due to its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.[1][2] The pyridine nitrogen is weakly basic and can serve as a coordination site for metals or a handle for further functionalization, such as C-H activation, although this typically requires harsh conditions.[3][4]

The hydrochloride salt form enhances the compound's stability and crystallinity, making it easier to handle and weigh accurately compared to the free base. However, the amine must be liberated from its salt form in situ or in a separate step before it can act as a nucleophile. This is typically achieved by the addition of a non-nucleophilic base.

Physicochemical Properties

A summary of the key properties of the parent amine and its hydrochloride salt is provided below. These values are critical for reaction setup, solvent selection, and purification strategies.

PropertyValueSignificance in Synthesis
Chemical Formula C₁₂H₂₁ClN₂Used for calculating molar equivalents.
Molecular Weight 228.76 g/mol Essential for accurate reagent measurement.
Appearance White to off-white crystalline solid (predicted)The solid-state facilitates handling and storage.[5]
Solubility Soluble in water, methanol, ethanol; sparingly soluble in dichloromethane, THF.Guides the choice of reaction solvents and extraction procedures. The hydrochloride salt form increases polarity.[5]
pKa (Conjugate Acid) ~9-10 (Predicted for primary amine)Informs the choice of base required to deprotonate the amine for nucleophilic reactions. A base with a pKa higher than this value is needed.

Strategic Applications & Synthetic Potential

The dual functionality of this precursor opens pathways to a diverse range of molecular classes. The following diagram illustrates the primary reaction pathways accessible from this starting material.

G cluster_precursor Precursor cluster_reactions Key Transformations cluster_products Product Scaffolds precursor 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine (as HCl salt) amide Amide Synthesis precursor->amide RCOCl or RCOOH, Coupling Agent urea Urea Formation precursor->urea R-NCO or CO₂, Activator sec_amine Reductive Amination (Secondary Amine Synthesis) precursor->sec_amine R'CHO, Reducing Agent amide_prod N-Acyl Derivatives amide->amide_prod urea_prod N,N'-Disubstituted Ureas urea->urea_prod sec_amine_prod N-Alkyl Derivatives sec_amine->sec_amine_prod

Caption: Key synthetic transformations using the title precursor.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This protocol is a robust and widely used method for forming amide bonds, particularly for substrates that may be sensitive to racemization.[6][7] The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt) creates a highly reactive ester intermediate that is less prone to side reactions.[7]

Rationale: The hydrochloride salt of the amine precursor is used directly. A tertiary amine base, such as diisopropylethylamine (DIPEA), is added to neutralize the hydrochloride and the HCl generated during the reaction, liberating the primary amine to act as a nucleophile. DIPEA is chosen for its steric bulk, which makes it non-nucleophilic, preventing it from competing in the coupling reaction.

Workflow Diagram:

G cluster_workflow Amide Coupling Workflow start Combine Amine HCl, Carboxylic Acid, HOBt in DMF cool Cool to 0 °C start->cool add_edc Add EDC·HCl cool->add_edc add_base Add DIPEA Dropwise add_edc->add_base react Warm to RT, Stir 12-18h add_base->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify product Pure Amide Product purify->product

Caption: Step-by-step workflow for EDC/HOBt mediated amide synthesis.

Materials:

  • 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard aqueous workup reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine hydrochloride (1.0 equiv), the desired carboxylic acid (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DMF (to a concentration of ~0.1 M with respect to the amine).

  • Cool the flask to 0 °C in an ice-water bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) to the mixture in one portion.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Synthesis of N,N'-Disubstituted Ureas via Isocyanate Addition

This protocol describes the synthesis of an unsymmetrical urea by reacting the primary amine with an isocyanate. This reaction is typically fast, high-yielding, and proceeds under mild conditions.[8]

Rationale: The free base of the primary amine is generated first via a simple liquid-liquid extraction to prevent the isocyanate from reacting with the added base. The highly electrophilic isocyanate carbon is readily attacked by the nucleophilic amine.

Procedure:

  • Free Base Generation: Dissolve the amine hydrochloride (1.0 equiv) in water and add 2M NaOH solution until the pH is >11. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Use the resulting free amine immediately in the next step.

  • Urea Formation: Dissolve the free amine (1.0 equiv) in anhydrous THF or dichloromethane.

  • Cool the solution to 0 °C.

  • Add the desired isocyanate (1.05 equiv) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC. Upon completion, the product often precipitates. If not, concentrate the solvent under reduced pressure.

  • The crude product is often pure enough for subsequent use. If necessary, it can be purified by recrystallization or trituration with a suitable solvent like diethyl ether or hexanes.

Protocol 3: Reductive Amination for N-Alkylation

Reductive amination is a powerful method for forming secondary amines by reacting a primary amine with an aldehyde or ketone in the presence of a mild reducing agent.[9][10] Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation as it is mild enough not to reduce the aldehyde starting material and is selective for the iminium ion intermediate formed in situ.[10]

Rationale: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. The STAB selectively reduces this electrophilic iminium ion to the corresponding secondary amine. The reaction is performed as a one-pot procedure, which is highly efficient.[11]

Materials:

  • 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride (1.0 equiv)

  • Aldehyde or Ketone (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • DIPEA (1.1 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Suspend the amine hydrochloride (1.0 equiv) and the carbonyl compound (1.2 equiv) in anhydrous DCM or DCE.

  • Add DIPEA (1.1 equiv) to liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Add STAB (1.5 equiv) portion-wise to the mixture. A slight effervescence may be observed.

  • Stir the reaction at room temperature for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Stir vigorously for 30 minutes, then separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride is a valuable and versatile precursor for synthetic chemists. The protocols outlined in this document provide reliable and robust methods for its derivatization into a variety of important molecular scaffolds. The orthogonal reactivity of the primary amine and the pyridine ring allows for a wide range of subsequent chemical modifications, making it an ideal starting point for the synthesis of novel compounds in drug discovery and materials science. By understanding the underlying principles of its reactivity and the rationale behind the chosen protocols, researchers can effectively incorporate this building block into their synthetic strategies.

References

  • MDPI. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Available from: [Link]

  • ACS Publications. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Available from: [Link]

  • Google Patents. (2016). WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.
  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • ACS Publications. (2024). Synthesis of Diverse Ureas from Amines and CO2 at Atmospheric Pressure and Room Temperature. Available from: [Link]

  • PubChem. 3-Ethenylpent-4-en-1-amine. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • ResearchGate. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Available from: [Link]

  • National Institutes of Health. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Available from: [Link]

  • ACS Publications. (2017). Cross-Coupling of Primary Amides to Aryl and Heteroaryl Partners Using (DiMeIHeptCl)Pd Promoted by Trialkylboranes or B(C6F5)3. Available from: [Link]

  • National Institutes of Health. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Available from: [Link]

  • ResearchGate. 4‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. Available from: [Link]

  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

  • Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. Available from: [Link]

  • ACS Publications. (2023). Synthesis of Asymmetric Urea Derivatives from COS and Amines: Substrate Selection, Scope Studies, and Mechanism Investigation. Available from: [Link]

  • Supporting Information. Thioamides Synthesis via Copper-Catalyzed CH Activation of 1,2,3-Thiadiazoles Enabled by Slow Release and Capture of Thioketene. Available from: [Link]

  • RSC Publishing. Unified ionic and radical C-4 alkylation and arylation of pyridines. Available from: [Link]

  • National Institutes of Health. (2025). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Available from: [Link]

  • MDPI. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Available from: [Link]

  • IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Available from: [Link]

  • ChemRxiv. (2025). Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. Available from: [Link]

  • ResearchGate. (2026). Practical Synthesis of Urea Derivatives from Primary Amines, Carbon Monoxide, Sulfur, and Oxygen under Mild Conditions. Available from: [Link]

  • ResearchGate. Role of pyridines as enzyme inhibitors in medicinal chemistry. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement. Available from: [Link]

Sources

Method

Application Note: NMR Spectroscopy Characterization of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine Hydrochloride

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound: 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride (C₁₂H₂₀N₂ • HCl) Executive Summary & Structural Insights The advent...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound: 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride (C₁₂H₂₀N₂ • HCl)

Executive Summary & Structural Insights

The advent of multidimensional Nuclear Magnetic Resonance (NMR) experiments has propelled the technique to be a leading tool for small molecule characterization[1]. 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride is a highly functionalized aliphatic amine building block frequently utilized in medicinal chemistry for the synthesis of kinase inhibitors and GPCR ligands.

Accurate structural elucidation of this molecule requires navigating two primary analytical challenges:

  • Salt Effects: The protonation of the primary amine (hydrochloride salt form) significantly deshields the adjacent C1 proton.

  • Advanced Stereochemistry (Diastereotopicity): The molecule features a chiral center at C1. Interestingly, C3 is a prochiral center bearing two structurally identical ethyl groups (the C4-C5 chain and the C3-ethyl branch). Because these two ethyl groups reside in the chiral environment generated by C1, they are diastereotopic . They lack symmetry and will exhibit distinct, non-equivalent chemical shifts (anisochrony) in both ¹H and ¹³C NMR spectra.

Understanding these causal relationships between 3D molecular geometry and magnetic resonance is essential for preventing misassignment of the duplicated ethyl signals as "impurities."

Experimental Design & Causality

A standard approach for small molecule structure elucidation involves the identification of individual fragments followed by their assembly using 1D and 2D NMR data[1]. One-dimensional NMR, especially ¹H NMR, is frequently employed for confirming organic compounds due to its ease of use and straightforward sample preparation[2].

Solvent Selection

DMSO-d₆ is strictly selected over CDCl₃ or D₂O for this protocol.

  • Causality: Amine hydrochlorides exhibit poor solubility in chloroform. While D₂O provides excellent solubility, it causes rapid deuterium exchange of the -NH₃⁺ protons, rendering them invisible. DMSO-d₆ lacks exchangeable protons and forms strong hydrogen bonds with the -NH₃⁺ group, slowing the exchange rate sufficiently to observe the distinct broad singlet of the protonated amine, thus self-validating the salt form of the molecule.

Workflow Prep Sample Preparation (DMSO-d6, 10-20 mg) Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing & Fourier Transform Acq2D->Process Assign Signal Assignment & Spin System Assembly Process->Assign Verify Structure Verification (Stereocenter Analysis) Assign->Verify

Fig 1. Sequential NMR workflow for small molecule characterization and verification.

Step-by-Step Analytical Protocols

To ensure a self-validating system, the protocol mandates the acquisition of 2D homonuclear (COSY) and heteronuclear (HSQC, HMBC) data to link distant H-C spin systems and unambiguously assemble the molecular fragments[1].

Protocol A: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride standard.

  • Dissolution: Dissolve the compound in 0.6 mL of high-purity DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer: Transfer the homogenous solution into a clean, dry 5 mm precision NMR tube. Ensure no undissolved particulates remain, as they will distort magnetic field homogeneity.

Protocol B: NMR Acquisition Parameters (400 MHz System)
  • Tuning & Shimming: Insert the sample, tune/match the probe for ¹H and ¹³C frequencies, lock onto the deuterium signal of DMSO, and shim the Z1-Z5 gradients until the TMS peak width at half-height is < 1.0 Hz.

  • ¹H NMR (1D): Execute a standard 1D proton pulse sequence (zg30).

    • Parameters: Acquisition Time (AQ) = 3.0 s, Relaxation Delay (D1) = 2.0 s, Number of Scans (NS) = 16.

  • ¹³C NMR (1D): Execute a proton-decoupled ¹³C sequence (zgpg30).

    • Parameters: AQ = 1.0 s, D1 = 2.0 s, NS = 1024.

  • COSY (2D): Execute a gradient-selected COSY (cosygpqf) to map adjacent proton-proton spin systems (e.g., C1-H to C2-H₂).

  • HSQC (2D): Execute a multiplicity-edited HSQC (hsqcedetgpsisp2.2) to establish direct ¹H-¹³C one-bond correlations and differentiate CH/CH₃ (positive phase) from CH₂ (negative phase).

  • HMBC (2D): Execute a gradient-selected HMBC (hmbcgplpndqf) to observe long-range (2- to 3-bond) ¹H-¹³C correlations. This is critical for linking the aliphatic chain (C1) to the quaternary C4' of the pyridine ring.

Expected Data Presentation & Signal Assignment

The tables below summarize the expected chemical shifts based on the compound's electronic environment and stereochemical realities. Note the distinct signals for the two diastereotopic ethyl branches (Branch A and Branch B).

Table 1: ¹H NMR Signal Assignments (400 MHz, DMSO-d₆, 298 K)
Position¹H Shift (ppm)Multiplicity & J (Hz)IntegrationAssignment Rationale & 2D Correlations
Py-H2', H6' 8.60d, J = 5.52HDeshielded by adjacent Py-N. HMBC to Py-C4'.
-NH₃⁺ 8.50br s3HHydrochloride salt confirmation. Exchanges in D₂O.
Py-H3', H5' 7.45d, J = 5.52HAromatic protons ortho to the alkyl chain.
C1-H 4.30t or dd1HStrongly deshielded by -NH₃⁺ and Py ring. COSY to C2.
C2-H₂ 1.80 – 2.05m2HDiastereotopic protons (adjacent to chiral C1).
C3-H 1.25 – 1.40m1HAliphatic methine. COSY to C2, C4, and Et-CH₂.
C4-H₂ (Et-A) 1.15 – 1.30m2HDiastereotopic to Et-B due to C1 chirality.
Et-CH₂ (Et-B) 1.20 – 1.35m2HDiastereotopic to Et-A due to C1 chirality.
C5-H₃ (Et-A) 0.85t, J = 7.03HTerminal methyl of branch A.
Et-CH₃ (Et-B) 0.80t, J = 7.03HTerminal methyl of branch B.
Table 2: ¹³C NMR Signal Assignments (100 MHz, DMSO-d₆, 298 K)
Position¹³C Shift (ppm)Type (HSQC)Structural Significance
Py-C2', C6' 150.5CH (+)Aromatic carbons adjacent to nitrogen.
Py-C4' 148.0C (No signal)Quaternary attachment point. Confirmed via HMBC from C1-H.
Py-C3', C5' 122.5CH (+)Aromatic carbons meta to nitrogen.
C1 52.5CH (+)Alpha-carbon to amine. Shifted downfield by Py and N.
C2 41.0CH₂ (-)Bridging methylene.
C3 36.5CH (+)Prochiral branching point.
C4 (Et-A) 25.0CH₂ (-)Methylene of ethyl branch A.
Et-CH₂ (Et-B) 25.5CH₂ (-)Methylene of ethyl branch B (anisochronous to C4).
C5 (Et-A) 11.5CH₃ (+)Methyl of ethyl branch A.
Et-CH₃ (Et-B) 10.5CH₃ (+)Methyl of ethyl branch B (anisochronous to C5).

Spin System & Correlation Mapping

The diagram below maps the critical 2D NMR correlations used to self-validate the structural assignment. The dashed red lines indicate HMBC correlations that anchor the aliphatic chain to the pyridine ring, while the blue lines map the continuous COSY spin system of the aliphatic backbone.

SpinSystem Py Pyridin-4-yl (C2',C3',C5',C6') C1 C1 (CH) Chiral Center Py->C1 HMBC C2 C2 (CH2) Diastereotopic C1->C2 COSY NH3 NH3+ Hydrochloride NH3->C1 J-coupling C3 C3 (CH) Prochiral Center C2->C3 COSY EtA Ethyl Branch A (C4-C5) C3->EtA Diastereotopic Split EtB Ethyl Branch B (Et-CH2-CH3) C3->EtB Diastereotopic Split

Fig 2. Spin system correlation map highlighting diastereotopic ethyl branches and key 2D linkages.

References

  • NMR Characterization of RNA Small Molecule Interactions Source: NIH PubMed Central (PMC) URL:[Link][3]

  • Magnetic Resonance Technologies: Molecules to Medicine Source: IntechOpen URL:[Link][1]

  • NMR Based Methods for Metabolites Analysis Source: Analytical Chemistry, ACS Publications URL:[Link][2]

Sources

Application

3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride handling and laboratory safety protocols

Disclaimer These application notes and protocols have been developed based on the chemical properties of structurally similar compounds and general laboratory safety standards. As of the date of this document, a specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer

These application notes and protocols have been developed based on the chemical properties of structurally similar compounds and general laboratory safety standards. As of the date of this document, a specific Safety Data Sheet (SDS) for 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride is not publicly available. Therefore, the following guidelines are provided for informational purposes and should be supplemented by a thorough risk assessment conducted by qualified personnel before handling this compound. All laboratory work should be performed in accordance with institutional and regulatory safety standards.

Introduction

3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride is a pyridine derivative that holds potential as a building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring, a secondary amine, and an alkyl chain, makes it a candidate for the synthesis of novel compounds with potential biological activity. Pyridine and its derivatives are known to be key components in a wide range of pharmaceuticals. The hydrochloride salt form of this amine suggests it is likely a crystalline solid with some degree of water solubility.

Given the absence of specific toxicological and safety data for this compound, a cautious approach to handling is paramount. The protocols and safety information outlined in this document are based on data from structurally related compounds, such as other aminopyridine hydrochlorides and alkylamines.

Hazard Identification and Risk Assessment

Based on the analysis of analogous compounds, 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride should be treated as a potentially hazardous substance. The primary anticipated hazards are:

  • Skin and Eye Irritation: Amine hydrochlorides and pyridine derivatives are often irritating to the skin and can cause serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of the dust or aerosolized form of the compound may cause irritation to the respiratory system.

  • Harmful if Swallowed or Inhaled: Similar compounds can be toxic if ingested or inhaled.

A comprehensive risk assessment should be conducted before any experimental work. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure.

GHS Hazard Classification (Inferred)

The following Globally Harmonized System (GHS) classifications are inferred from structurally similar compounds and should be used for preliminary hazard assessment.

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Safe Handling and Storage

Personal Protective Equipment (PPE)

A standard laboratory PPE protocol should be strictly followed. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended.

Engineering Controls
  • Ventilation: All handling of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride should be conducted in a well-ventilated laboratory. For weighing and transferring solids, a chemical fume hood is required.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the work area.

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from strong oxidizing agents. The recommended storage temperature is room temperature.

Experimental Protocols

The following are general protocols for the use of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride in a laboratory setting. These should be adapted to the specific requirements of the planned experiment.

General Weighing and Solution Preparation Workflow

cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution cluster_cleanup Cleanup and Storage prep_ppe Don appropriate PPE prep_fume_hood Ensure fume hood is operational prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials weigh_transfer Transfer compound to a tared weigh boat inside the fume hood prep_materials->weigh_transfer weigh_measure Record the mass weigh_transfer->weigh_measure diss_add_solvent Add the desired solvent to a clean, dry flask weigh_measure->diss_add_solvent diss_add_compound Carefully add the weighed compound to the solvent diss_add_solvent->diss_add_compound diss_mix Mix until fully dissolved (use magnetic stirrer if necessary) diss_add_compound->diss_mix cleanup_dispose Dispose of weigh boat and any contaminated materials in the appropriate waste stream diss_mix->cleanup_dispose cleanup_clean Clean the work area cleanup_dispose->cleanup_clean cleanup_store Store the prepared solution with proper labeling cleanup_clean->cleanup_store

Caption: General workflow for weighing and preparing a solution of the compound.

Protocol for a Small-Scale Reaction

This protocol outlines a general procedure for using the compound as a reactant in a small-scale chemical synthesis.

Materials:

  • 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride

  • Reaction solvent (e.g., Dichloromethane, Acetonitrile)

  • Other reactants as required by the specific synthesis

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., Nitrogen or Argon) if required

  • Standard laboratory glassware

Procedure:

  • Preparation: Set up the reaction apparatus in a chemical fume hood. Ensure all glassware is clean and dry.

  • Inert Atmosphere (if required): If the reaction is sensitive to air or moisture, purge the reaction vessel with an inert gas.

  • Addition of Reactants:

    • Dissolve the other reactants in the chosen solvent in the reaction flask.

    • In a separate container, prepare a solution of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride in the reaction solvent.

    • Slowly add the amine solution to the reaction flask with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Work-up: Once the reaction is complete, quench the reaction mixture as appropriate for the specific chemistry. This may involve washing with an aqueous solution to remove the hydrochloride salt.

  • Purification: Purify the product using standard laboratory techniques such as column chromatography, crystallization, or distillation.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Emergency Procedures

Emergency Response Decision Tree

cluster_spill Spill Response cluster_exposure Exposure Response cluster_fire Fire Response start Emergency Situation spill Chemical Spill start->spill exposure Personal Exposure start->exposure fire Fire start->fire spill_evacuate Evacuate the immediate area spill->spill_evacuate exposure_remove Remove the affected person from the source of exposure exposure->exposure_remove fire_alarm Activate the fire alarm fire->fire_alarm spill_ppe Don appropriate PPE spill_evacuate->spill_ppe spill_contain Contain the spill with absorbent material spill_ppe->spill_contain spill_clean Carefully collect the absorbed material into a sealed container spill_contain->spill_clean spill_decontaminate Decontaminate the area spill_clean->spill_decontaminate spill_waste Dispose of waste as hazardous spill_decontaminate->spill_waste exposure_flush Flush affected area with copious amounts of water for at least 15 minutes exposure_remove->exposure_flush exposure_sds Consult the SDS of a similar compound exposure_flush->exposure_sds exposure_medical Seek immediate medical attention exposure_sds->exposure_medical fire_extinguish If safe to do so, extinguish the fire using a dry chemical, CO2, or foam extinguisher fire_alarm->fire_extinguish fire_evacuate Evacuate the area fire_extinguish->fire_evacuate

Caption: Decision tree for emergency response procedures.

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • In case of skin contact: Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

  • If inhaled: Remove from exposure and move to fresh air immediately. If not

Technical Notes & Optimization

Troubleshooting

How to improve the solubility of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride in aqueous media

Welcome to the Application Support Portal. As researchers transition 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride from in vitro assays to in vivo models, aqueous solubility is the most frequently encountered bott...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As researchers transition 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride from in vitro assays to in vivo models, aqueous solubility is the most frequently encountered bottleneck.

This guide provides field-proven, mechanistically grounded troubleshooting strategies. Rather than relying on trial and error, we approach solubility by analyzing the molecule's physicochemical causality: a dual-pKa system (a basic primary amine and a weakly basic pyridine ring) coupled with a highly lipophilic 3-ethylpentyl chain.

Diagnostic Workflow

Before altering your formulation, use the decision tree below to identify the root cause of your solubility failure.

SolubilityWorkflow Start Solubility Issue: 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine HCl CheckCl Target medium high in Cl⁻? (e.g., 0.9% Saline) Start->CheckCl SolveCl Switch to 5% Dextrose (D5W) to avoid Common Ion Effect CheckCl->SolveCl Yes CheckPH Target medium at pH 7.4? (e.g., PBS, DMEM) CheckCl->CheckPH No SolvePH Pyridine deprotonation causes precipitation. Use 20% HP-β-CD or 10% PEG400 CheckPH->SolvePH Yes CheckConc Need high-concentration stock (>50 mg/mL)? CheckPH->CheckConc No SolveConc Micellar Solubilization or Cyclodextrin Complexation CheckConc->SolveConc Yes

Fig 1: Troubleshooting workflow for 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine HCl aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate instantly when I dilute my aqueous stock into PBS (pH 7.4)?

The Causality: This is a classic pH-dependent speciation issue. 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine possesses two ionizable centers: a primary amine (pKa ~9.5–10.5) and a pyridine ring (pKa ~5.2). In pure water, the HCl salt dissolves and creates a slightly acidic microenvironment where both centers are protonated and highly water-soluble. However, when introduced to Phosphate-Buffered Saline (PBS) at pH 7.4, the buffer forces the pH above the pyridine's pKa. The pyridine ring loses its proton and becomes uncharged[1]. This loss of charge, combined with the hydrophobic 3-ethylpentyl chain, drastically increases the molecule's LogD, causing the free-base domains to aggregate and crash out of solution[2]. The Fix: Pre-formulate the compound with a co-solvent or complexation agent (see Protocol A) before introducing it to physiological buffers.

Q2: I am using 0.9% Normal Saline as my in vivo vehicle, but the solubility is much lower than in pure water. What is happening?

The Causality: You are experiencing the Common Ion Effect . The formulation of an amine hydrochloride salt in 0.9% NaCl introduces a massive excess of chloride ions (approx. 154 mM). According to Le Chatelier's principle and the solubility product ( Ksp​=[AmineH+][Cl−] ), the high concentration of background chloride suppresses the dissolution of the hydrochloride salt, driving the equilibrium back toward the solid crystalline state[2]. The Fix: Switch your isotonic vehicle to 5% Dextrose in Water (D5W). D5W provides the necessary osmolarity for in vivo administration without introducing competing chloride ions.

Q3: How can I achieve a high-concentration stock solution (>50 mg/mL) without using toxic levels of organic solvents?

The Causality: The branched, aliphatic 3-ethylpentyl chain creates a significant hydrophobic cavity in water, which is thermodynamically unfavorable at high concentrations. The Fix: Utilize host-guest complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a lipophilic inner cavity that can encapsulate the hydrophobic 3-ethylpentyl chain and the pyridine ring, while its hydrophilic exterior maintains excellent aqueous solubility[1][3].

Quantitative Formulation Data

The table below summarizes the expected performance of various solubility enhancement techniques for this specific chemotype.

Formulation TechniqueMechanism of ActionOptimal pH RangeExpected Solubility Gain
Vehicle Switch (D5W) Eliminates Common Ion Effect3.0 - 5.02x - 5x
pH Adjustment (< pH 5.0) Full protonation of pyridine & amine< 5.010x - 20x
Micellar (5% Tween-80) Entrapment in surfactant micelles6.0 - 8.020x - 50x
HP-β-CD (20% w/v) Host-guest encapsulation of lipophilic tail5.0 - 7.450x - 100x

Self-Validating Experimental Protocols

To ensure reproducibility, do not just mix ingredients. Follow these self-validating workflows to guarantee that the compound is fully solubilized and stable.

Protocol A: Cyclodextrin Complexation (Recommended for In Vivo Dosing)

This protocol utilizes HP-β-CD to mask the hydrophobic domains of the molecule, allowing for high-concentration dosing at physiological pH[1][3].

  • Preparation of Vehicle: Weigh 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) into a sterile glass vial. Add 0.8 mL of 5% Dextrose in Water (D5W). Vortex vigorously until the solution is completely transparent.

  • API Addition: Add 10 mg to 50 mg of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine HCl to the cyclodextrin solution.

  • Thermal & Acoustic Energy: Sonicate the mixture in a water bath at 25°C for 15–20 minutes. Causality: Sonication provides the activation energy required for the hydrophobic 3-ethylpentyl chain to partition out of the aqueous phase and into the cyclodextrin cavity.

  • Volume Adjustment: QS (quantum satis) to exactly 1.0 mL with D5W.

  • Sterilization: Pass the solution through a 0.22 µm PVDF syringe filter.

  • Self-Validation Check (Assay Recovery): Measure the UV absorbance of the filtered solution at the compound's λmax​ (approx. 254 nm for pyridine derivatives) and compare it against a standard curve prepared in pure methanol. If the calculated recovery is <95%, the complexation was incomplete. Increase the HP-β-CD concentration to 30% w/v and repeat.

Protocol B: Co-solvent & Micellar Solubilization

Use this protocol if cyclodextrins are incompatible with your specific assay or target tissue[4].

  • Initial Solvation: Weigh the API into a glass vial. Add DMSO to equal 5% of your final target volume. Vortex until the API is completely dissolved. Causality: DMSO disrupts the crystal lattice and solvates the hydrophobic domains rapidly.

  • Surfactant Coating: Add Tween-80 (5% of final volume) to the DMSO/API mixture. Vortex thoroughly for 2 minutes to create a uniform isotropic mixture.

  • Aqueous Quenching: Slowly add D5W (90% of final volume) dropwise while continuously vortexing the vial. Causality: Dropwise addition prevents localized supersaturation. As the aqueous phase is introduced, the Tween-80 spontaneously forms micelles, trapping the lipophilic domains of the drug inside the hydrophobic core of the micelle before they can precipitate.

  • Self-Validation Check (Tyndall Effect): In a darkened room, shine a red or green laser pointer horizontally through the final formulation vial.

    • Pass: The liquid appears completely clear, and no visible laser beam path is seen in the liquid (true solution/nano-micellar).

    • Fail: A solid, visible beam of light is scattered through the liquid (Tyndall effect). This indicates the presence of colloidal aggregates or micro-precipitates, meaning the drug has crashed out.

References

  • Drug Solubility: Importance and Enhancement Techniques National Center for Biotechnology Inform
  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences
  • A review on solubility enhancement technique for pharmaceutical drugs Global Scholarly Communic
  • Enhancement of Solubility: A Pharmaceutical Overview Scholars Research Library

Sources

Optimization

Technical Support Center: Stability and Troubleshooting for 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride

Welcome to the technical support center for 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges rel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term storage and stability of this compound. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-tested insights to help you navigate potential issues in your experiments.

Introduction

3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride is a chemical compound with potential applications in pharmaceutical research and development. As with many amine hydrochloride salts, maintaining its chemical integrity during long-term storage is crucial for reproducible and reliable experimental outcomes. Degradation can lead to the formation of impurities, a decrease in potency, and potentially altered biological activity. This guide provides a structured approach to troubleshooting degradation and ensuring the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride?

A1: To minimize degradation, the compound should be stored in a cool, dry, and dark environment.[1][2][3] A temperature below 30°C (86°F) is generally recommended for amines to maintain stability.[1] The container should be tightly sealed to protect it from moisture, as hydrochloride salts can be hygroscopic.[1][2] Using a desiccator for storage can provide an additional layer of protection against humidity.

Q2: I've observed a change in the physical appearance (e.g., color change, clumping) of the compound. What could be the cause?

A2: A change in physical appearance is often an initial indicator of chemical degradation or physical instability. Clumping can be a sign of moisture absorption, which can accelerate degradation pathways. Discoloration may suggest oxidative or photolytic degradation. It is crucial to investigate any physical changes to ensure the compound's integrity.

Q3: What are the most likely degradation pathways for this compound?

A3: Based on its structure, the most probable degradation pathways include:

  • Oxidation: The amine and pyridine moieties are susceptible to oxidation, which can be initiated by exposure to air, light, or trace metal impurities.[4][5]

  • Disproportionation: As a hydrochloride salt, it can convert to its free base form, especially in the presence of moisture or basic compounds.[6][7]

  • Photodegradation: Pyridine-containing compounds can be sensitive to light, leading to photochemical transformations.[8][9]

Q4: How can I check the purity of my stored 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity and quantify any degradation products.[10][11][12] Other techniques like Thin-Layer Chromatography (TLC) can be used for a qualitative assessment.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific degradation-related issues you might encounter.

Issue 1: Suspected Moisture-Induced Degradation (Disproportionation)

Symptoms:

  • The solid material appears clumpy or has a "wet" appearance.

  • Inconsistent analytical results (e.g., varying peak areas in chromatography).

  • A noticeable "amine-like" odor, suggesting the presence of the free base.

Root Cause Analysis:

Amine hydrochloride salts can undergo disproportionation, a process where the salt converts to its free base and hydrochloric acid.[6][7] This is often mediated by the presence of water, which can be absorbed from the atmosphere (hygroscopicity).[1] The presence of moisture can create a microenvironment where the equilibrium shifts towards the more volatile free base.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting oxidative and photolytic degradation.

Experimental Protocols:

1. Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To detect volatile degradation products that may result from oxidation.

  • Methodology:

    • Place a weighed sample in a sealed headspace vial.

    • Incubate the vial at a controlled temperature (e.g., 80°C) to allow volatile compounds to partition into the headspace.

    • Inject an aliquot of the headspace gas into the GC-MS system.

    • Analyze the resulting mass spectra to identify any volatile impurities.

2. High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

  • Objective: To identify the mass of degradation products to help elucidate their structures.

  • Methodology:

    • Use the stability-indicating HPLC method developed previously.

    • Couple the HPLC system to a mass spectrometer (e.g., electrospray ionization - ESI).

    • Analyze the mass-to-charge ratio (m/z) of the peaks corresponding to the degradation products. An increase in mass may suggest the addition of oxygen atoms (e.g., N-oxide formation on the pyridine ring or hydroxylation).

Data Presentation:

ParameterExpected Result (Stable)Observed Result (Degraded)
Appearance White to off-white solidYellow to brown solid
Purity (HPLC) > 99.0%< 98.0% with new impurity peaks
Mass Spectrometry (MS) Main peak at expected m/zAdditional peaks at m/z corresponding to potential oxidation products (e.g., M+16)

Corrective and Preventive Actions

  • Packaging: Store the compound in amber glass vials to protect it from light.

  • Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

  • Storage Location: Store in a dedicated, controlled environment, away from heat sources and direct sunlight.

  • Handling: When handling the compound, minimize its exposure to ambient air and humidity. Work in a glove box or a low-humidity environment if possible.

References

  • Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion | Request PDF - ResearchGate. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Available at: [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society. Available at: [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process - MDPI. Available at: [Link]

  • (PDF) Degradation of Pyridines in the Environment - ResearchGate. Available at: [Link]

  • Humidity's Effect on Salt: A Deep Dive into Particle Behavior - Reinste. Available at: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. Available at: [Link]

  • The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Available at: [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC. Available at: [Link]

  • HCl uptake by MgCl2 and sea salt under humid conditions - ResearchGate. Available at: [Link]

  • Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility | Molecular Pharmaceutics. Available at: [Link]

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Available at: [Link]

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture | Industrial & Engineering Chemistry Research. Available at: [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC. Available at: [Link]

  • Properties of Amines and their Hydrochloride Salt - ResearchGate. Available at: [Link]

  • Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria - ASM Journals. Available at: [Link]

  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures | Clean Energy | Oxford Academic. Available at: [Link]

  • Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities - ResearchGate. Available at: [Link]

  • Visible-light photoexcitation of pyridine surface complex, leading to selective dehydrogenative cross-coupling with cyclohexane - RSC Publishing. Available at: [Link]

  • The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine - MDPI. Available at: [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC. Available at: [Link]

  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. - University of Glasgow. Available at: [Link]

  • [1-(4-Fluoro-phenyl)-ethyl]-piperidin-3-ylMethyl-aMine hydrochloride, 98+% C14H22ClFN2, MW: 272.80 - NextSDS. Available at: [Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC. Available at: [Link]

  • stability-indicating rp-hplc method: Topics by Science.gov. Available at: [Link]

  • Pyridine–Spiropyran Derivative as a Persistent, Reversible Photoacid in Water | The Journal of Organic Chemistry. Available at: [Link]

  • Enhancing Biodegradation of Pyridine with Trehalose Lipid in Rhodococcus pyridinivorans sp. Strain HR-1-Inoculated Microbial Fuel Cell - MDPI. Available at: [Link]

    • ANALYTICAL METHODS - ATSDR. Available at: [Link]

  • Novel cocrystallization of hydrochloric acid salt of an active agent - Google Patents.
  • Relative Humidity-Temperature Relationships of Some Saturated Salt Solutions in the Temperature Range 0 0 to 500 C 1. Available at: [Link]

  • Amine Oxidation Catalyzed by NO2 - OSTI.GOV. Available at: [Link]

  • Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo. Available at: [Link]

  • Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria - PubMed. Available at: [Link]

  • Hydrochloride - Grokipedia. Available at: [Link]

  • N,N-Diisopropylethylamine - Wikipedia. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine Hydrochloride

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered during the multi-step synthesis of 3-Ethyl-1-(pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered during the multi-step synthesis of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride.

This guide moves beyond basic procedures, offering field-proven, self-validating protocols grounded in mechanistic causality. By understanding the thermodynamic and kinetic forces at play—such as pH-dependent reduction selectivities and cryogenic control of organometallic coupling—you can systematically eliminate impurities and maximize your overall yield.

Synthetic Workflow Overview

The optimal route to this target molecule involves a two-stage core synthesis: a Grignard addition to a nitrile to form the ketone intermediate, followed by a highly controlled reductive amination and subsequent hydrochloride salt precipitation.

SynthesisRoute A 4-Cyanopyridine + 2-Ethylbutylmagnesium bromide B Grignard Addition & Hydrolysis (THF, -40°C to RT) A->B C 3-Ethyl-1-(pyridin-4-yl)pentan-1-one (Ketone Intermediate) B->C D Reductive Amination (NH4OAc, NaBH3CN, MeOH, pH 6-8) C->D E 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine (Free Base) D->E F Salt Formation (HCl in Dioxane, 0°C) E->F G 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine Hydrochloride F->G

Synthetic workflow for 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride.

Diagnostics & Troubleshooting FAQs

Step 1: Grignard Addition to 4-Cyanopyridine

Q: Why is my Grignard addition yielding significant amounts of Wurtz coupling byproducts and unreacted nitrile? A: Wurtz coupling (homocoupling of the alkyl halide) is a notorious side reaction during the generation of Grignard reagents from metallic magnesium[1]. To mitigate this, ensure your magnesium turnings are freshly activated (e.g., mechanically or via iodine initiation) and maintain strict temperature control. Furthermore, the addition of the Grignard reagent to 4-cyanopyridine is highly exothermic. Running the reaction at cryogenic temperatures (e.g., -40 °C) before slowly warming to room temperature prevents localized thermal hotspots that favor side reactions and double additions[2].

Step 2: Reductive Amination

Q: During reductive amination, I am observing significant reduction of the ketone starting material to the corresponding alcohol. How can I improve amine selectivity? A: This chemoselectivity issue occurs when the reducing agent attacks the ketone before the imine formation reaches equilibrium. Sodium cyanoborohydride ( NaBH3​CN ) is the reagent of choice here because its reducing power is strictly pH-dependent[3]. At pH 6–8, the more basic imine intermediate is preferentially protonated and reduced much faster than the neutral ketone[4]. If your pH drops too low (pH < 4), NaBH3​CN will rapidly reduce the ketone directly to the alcohol[4]. Ensure you pre-mix the ketone with the ammonium source to drive imine formation before adding the reductant.

Q: I am getting a mixture of primary and secondary amines. How do I suppress dialkylation? A: Secondary amine formation (dialkylation) happens when the newly formed primary amine reacts with another molecule of the unreacted ketone. Because the primary amine product is highly soluble and nucleophilic, it competes effectively against the ammonium acetate[4]. To suppress this, you must use a massive stoichiometric excess of the ammonia source (up to 10 equivalents of NH4​OAc ) to overwhelm the equilibrium and favor primary imine formation[4].

Step 3: Hydrochloride Salt Formation

Q: My final hydrochloride salt is precipitating as a gummy oil rather than a crystalline solid. What is going wrong? A: "Oiling out" is typically caused by the presence of residual water, unreacted free base acting as a plasticizer, or an improper solvent matrix. When adding HCl, ensure the solvent system (e.g., anhydrous diethyl ether or dioxane) is strictly anhydrous. Perform the salt formation at 0 °C to decrease solubility rapidly, which promotes crystal nucleation over liquid-liquid phase separation.

Yield Optimization Matrix

Use the following data-driven parameters to benchmark and optimize your reaction conditions.

Reaction StepCritical ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on Yield
Grignard Addition Temperature ProfileRoom Temp (20 °C)Cryogenic (-40 °C to RT)Prevents Wurtz coupling; increases ketone yield by 15-20%[1][2].
Grignard Addition Reaction MonitoringEndpoint GuessingInline IR SpectroscopyTracks nitrile consumption (~2230 cm⁻¹) to prevent over-addition[2].
Reductive Amination NH4​OAc Equivalents2.0 equiv10.0 equivMassively suppresses secondary amine formation (dialkylation)[4].
Reductive Amination pH ControlpH < 4pH 6–8Prevents direct ketone reduction to alcohol by exploiting protonation kinetics[4].
Reductive Amination Reductant Choice NaBH4​ NaBH3​CN or STABAllows one-pot direct reductive amination due to milder hydride transfer[3][5].
Salt Formation Solvent SystemWet EthanolAnhydrous Dioxane/EtherPrevents product oiling out; improves crystalline recovery by >25%.

Validated Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems . Do not proceed to the next step unless the in-process verification criteria are met.

Protocol A: Synthesis of 3-ethyl-1-(pyridin-4-yl)pentan-1-one
  • Grignard Preparation: In an oven-dried, argon-purged flask, suspend mechanically activated Mg turnings (1.2 equiv) in anhydrous THF. Add a crystal of iodine. Slowly add 1-bromo-2-ethylbutane (1.1 equiv) in THF, maintaining a gentle reflux. Verification: The disappearance of Mg turnings and a color shift to dark gray confirms reagent formation.

  • Cryogenic Addition: In a separate flask, dissolve 4-cyanopyridine (1.0 equiv) in anhydrous THF and cool to -40 °C using a dry ice/acetonitrile bath.

  • Coupling: Add the Grignard reagent dropwise via an addition funnel over 45 minutes, strictly maintaining the internal temperature below -35 °C.

  • Hydrolysis: Allow the reaction to warm to room temperature over 2 hours. Verification: Use inline IR or TLC (Hexanes:EtOAc 3:1) to confirm the disappearance of the nitrile peak. Quench carefully with 10% aqueous HCl to hydrolyze the intermediate iminium salt to the ketone.

  • Workup: Neutralize with saturated NaHCO3​ , extract with EtOAc (3x), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Reductive Amination to Free Base Amine
  • Imine Pre-formation: Dissolve the crude 3-ethyl-1-(pyridin-4-yl)pentan-1-one (1.0 equiv) in anhydrous methanol. Add ammonium acetate ( NH4​OAc , 10.0 equiv). Stir at room temperature for 2 hours. Verification: LC-MS should indicate the mass of the protonated imine intermediate.

  • pH Adjustment: Check the pH of the solution. Adjust to pH 6–8 using glacial acetic acid if necessary[4].

  • Reduction: Cool the mixture to 0 °C. Add sodium cyanoborohydride ( NaBH3​CN , 1.5 equiv) portion-wise to control hydrogen evolution[3].

  • Maturation: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Quench the reaction with 1M NaOH to break boron complexes and liberate the free amine. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over Na2​SO4​ , and evaporate the solvent.

Protocol C: Hydrochloride Salt Precipitation
  • Solvation: Dissolve the crude 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine free base in a minimum volume of strictly anhydrous diethyl ether.

  • Precipitation: Cool the solution to 0 °C in an ice bath. Under vigorous stirring, add 4M HCl in anhydrous dioxane dropwise. A white crystalline precipitate will begin to form immediately. Verification: Continue addition until the supernatant pH (tested via damp pH paper on an aliquot) is acidic (~pH 2).

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete crystallization. Filter the solid rapidly through a Buchner funnel, wash with ice-cold anhydrous ether, and dry under high vacuum at 40 °C for 12 hours to afford the target hydrochloride salt.

References

  • Reductive amination - Wikipedia. Wikipedia. Available at:[Link]

  • Reductive Amination - Common Conditions. Common Organic Chemistry. Available at:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available at:[Link]

  • Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal - ResearchGate. ResearchGate. Available at:[Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry | Request PDF - ResearchGate. ResearchGate. Available at:[Link]

Sources

Optimization

Reducing matrix effects in LC-MS/MS analysis of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride

Focus Analyte: 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride Welcome to the Technical Support Center. This guide provides authoritative, self-validating troubleshooting strategies for researchers and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Analyte: 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride

Welcome to the Technical Support Center. This guide provides authoritative, self-validating troubleshooting strategies for researchers and drug development professionals facing matrix effects (ion suppression/enhancement) during the LC-MS/MS bioanalysis of highly basic, polar amines.

Diagnostic Workflow

MatrixEffectTroubleshooting Start LC-MS/MS Signal Issue (Ion Suppression) Assess Calculate Matrix Factor (MF) (Matuszewski Protocol) Start->Assess Decision Is IS-Normalized MF ≈ 1.0? Assess->Decision Chrom Chromatography Switch to HILIC or High-pH RP Decision->Chrom No Prep Sample Prep MCX SPE or Lipid Removal Decision->Prep No MS MS Optimization Introduce SIL-IS Decision->MS No Valid Method Validated (FDA 2018 Guidelines) Decision->Valid Yes Chrom->Assess Prep->Assess MS->Assess

Workflow for diagnosing and resolving LC-MS/MS matrix effects.

FAQ Section 1: Chromatographic Strategies

Q: Why does 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride suffer from severe ion suppression on my standard C18 column? A: Causality: This analyte contains a pyridine ring (pKa ~5.2) and a primary aliphatic amine (pKa ~10.5). Under standard acidic reversed-phase (RP) conditions (e.g., 0.1% formic acid, pH 2.7), both basic nitrogen centers are fully protonated. This extreme polarity prevents effective partitioning into the hydrophobic C18 stationary phase, causing the analyte to elute near the void volume. In the void volume, it co-elutes with high concentrations of unretained matrix components (salts, endogenous proteins) which compete for charge and surface space in the Electrospray Ionization (ESI) droplet, leading to severe ion suppression ()[1]. Solution: Shift the retention away from the void volume. You can either:

  • Use High-pH RP Chromatography: Raise the mobile phase pH to ~11.0 (using ammonium hydroxide) on a hybrid-silica column. This deprotonates the primary amine, increasing lipophilicity and retention.

  • Use HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC retains polar, charged analytes effectively, allowing them to elute later in the run, well separated from early-eluting hydrophobic matrix components.

FAQ Section 2: Sample Preparation & Matrix Removal

Q: Protein precipitation (PPT) is not resolving my matrix effects. What is the mechanistic failure here, and what should I use instead? A: Causality: While PPT effectively removes bulk proteins, it leaves behind high concentrations of endogenous glycerophospholipids (e.g., phosphatidylcholines) ()[2]. These lipids are highly surface-active and strongly retained on RP columns. They can unpredictably co-elute with your analyte or build up on the column over multiple injections, causing late-eluting ion suppression ()[3]. Solution: Implement a self-validating extraction system using Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) ()[4] or specialized phospholipid removal plates (e.g., zirconia-based Lewis acid-base retention)[3]. Because your analyte is a strong base, MCX SPE allows you to trap the protonated amine via ionic interactions, wash away neutral and acidic lipids with 100% organic solvent, and selectively elute the pure analyte using a high-pH organic solvent[4].

FAQ Section 3: Mass Spectrometry & Quantification

Q: How do I quantitatively prove that my matrix effect is eliminated to meet regulatory standards? A: Causality: To ensure trustworthiness, the method must be a self-validating system. You must prove that the MS response is independent of the biological matrix lot. Solution: Calculate the Matrix Factor (MF) as established by Matuszewski et al.[1] and mandated by the FDA Bioanalytical Method Validation Guidance ()[5]. The MF is the ratio of the peak response in the presence of matrix ions to the peak response in the absence of matrix ions[1]. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS), you can calculate the IS-normalized MF. An IS-normalized MF close to 1.0 validates that matrix effects are effectively mitigated[5].

Experimental Protocols

Protocol 1: Post-Column Infusion (Qualitative Assessment)

Objective: Identify chromatographic zones of ion suppression/enhancement to guide method development[1].

  • Setup: Connect a syringe pump to a T-connector placed between the analytical column and the ESI source.

  • Infusion: Infuse a neat solution of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine (e.g., 100 ng/mL) at a constant flow rate (e.g., 10 µL/min).

  • Injection: Inject a blank matrix extract (e.g., extracted plasma) into the LC system using your standard gradient.

  • Monitoring: Monitor the specific MS/MS transition of the analyte.

  • Interpretation: A steady baseline indicates no matrix effect. Dips or spikes in the baseline indicate zones of ion suppression or enhancement, respectively. Adjust chromatography so the analyte elutes outside these zones.

Protocol 2: Mixed-Mode MCX SPE for Basic Amines

Objective: Extract the basic analyte while completely removing phospholipids[4].

  • Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the MCX cartridge.

  • Load: Dilute 200 µL of plasma 1:1 with 2% phosphoric acid to disrupt protein binding and ensure the analyte's primary amine is fully protonated. Load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL of 2% formic acid in water to remove neutral and acidic water-soluble interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol to remove phospholipids and hydrophobic neutrals[4]. (The basic analyte remains bound to the sulfonic acid groups).

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in Methanol. The high pH neutralizes the amine, breaking the ionic bond.

  • Reconstitute: Evaporate to dryness under nitrogen and reconstitute in the initial mobile phase.

Data Presentation: Matrix Factor Evaluation Criteria

Summarize your validation data using the following structured criteria to ensure compliance with bioanalytical standards.

MetricCalculationAcceptance Criteria (FDA)Interpretation
Absolute Matrix Factor (MF) Peak Area (Post-extraction spike) / Peak Area (Neat standard)N/A (Informational)<1 indicates suppression; >1 indicates enhancement[1].
IS-Normalized MF MF (Analyte) / MF (SIL-IS)≈ 1.0Demonstrates the SIL-IS perfectly tracks and corrects for matrix effects[5].
MF Variability (CV%) (Standard Deviation of IS-Normalized MF / Mean IS-Normalized MF) × 100≤ 15% across 6 distinct matrix lotsEnsures matrix effects do not compromise method reproducibility and accuracy[5].

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. URL:[Link]

  • Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. URL:[Link]

  • Waters Corporation. Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. URL:[Link]

  • Chromatography Today. Selectively Remove Phospholipids and Proteins from Biological Matrices: Eliminate Matrix Effects with HybridSPE. URL:[Link]

Sources

Troubleshooting

Purification methods for removing impurities from 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride

Welcome to the Technical Support Center for the purification of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride. This guide provides researchers, scientists, and drug development professionals with field-proven trou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, robust protocols, and mechanistic insights to isolate this compound with high purity.

Section 1: Physicochemical Profiling & Purification Strategy

3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride is a highly polar, dual-basic molecule. Understanding its structural components is critical for designing a successful purification strategy:

  • A primary aliphatic amine (pKa ~10.5), which is protonated in the hydrochloride salt form.

  • A pyridine ring (pKa ~5.2), which can also become protonated under strongly acidic conditions, forming a di-cation.

  • Lipophilic ethyl and pentyl chains , which impart significant organic solubility to the free base form.

Because of these distinct functional groups, purification must exploit the drastic solubility differences between the ionized (salt) and unionized (free base) states. The presence of the pyridine ring necessitates careful pH control during extraction to prevent the molecule from partitioning into the aqueous layer[1].

Section 2: Core Purification Workflows

Protocol A: Acid-Base Extraction & Re-salting

This self-validating protocol removes neutral organic impurities and inorganic salts by toggling the ionization state of the primary amine.

  • Freebasing: Dissolve the crude hydrochloride salt in deionized water. Slowly add aqueous NH4​OH (28%) or 1M NaOH while monitoring with a pH meter until the pH reaches >11.

    • Causality: This ensures complete deprotonation of both the pyridine ring and the primary amine, rendering the molecule highly lipophilic and forcing it out of the aqueous phase[1].

  • Extraction: Extract the basic aqueous layer three times with Dichloromethane (DCM) or Diethyl Ether. Verify the absence of the product in the aqueous layer via TLC or LC-MS.

  • Washing & Drying: Wash the combined organic layers with brine to remove residual water and water-soluble impurities. Dry over anhydrous Na2​SO4​ , then filter.

  • Re-salting: Cool the organic filtrate in an ice bath. Slowly add a stoichiometric excess of anhydrous HCl in diethyl ether (2.0 M). The purified hydrochloride salt will precipitate immediately. Filter and dry under vacuum[1].

ExtractionWorkflow Start Crude HCl Salt Freebase Add aq. NH4OH (pH > 11) Convert to Free Base Start->Freebase Extract Extract with Dichloromethane (DCM) Freebase->Extract Wash Wash Org. Layer with Brine & Water Extract->Wash Dry Dry over Na2SO4 & Filter Wash->Dry Resalt Add HCl in Ether Precipitate Pure Salt Dry->Resalt

Workflow for the acid-base extraction and re-salting of the amine hydrochloride.

Protocol B: Solvent-Antisolvent Recrystallization

For removing trace isomeric impurities or color bodies, recrystallization of the HCl salt is highly effective.

  • Dissolution: Suspend the crude salt in a minimal volume of boiling ethanol.

    • Causality: Ethanol acts as the primary solvent because its high dielectric constant supports the dissolution of the polar hydrochloride salt at elevated temperatures[2].

  • Clarification (Optional): If the solution is dark, add activated charcoal, boil for 2 minutes, and filter hot through a Celite pad to remove colored polymeric impurities[2].

  • Precipitation: Allow the clear filtrate to cool to room temperature. Slowly add diethyl ether (anti-solvent) dropwise with gentle swirling until the solution becomes slightly turbid.

    • Causality: Diethyl ether drastically lowers the dielectric constant of the medium, forcing the polar salt out of solution[2].

  • Crystallization: Place the flask in a refrigerator (4°C) for 12 hours to allow complete crystal lattice formation. Filter the crystals and wash with ice-cold diethyl ether[2].

Protocol C: Preparative Reverse-Phase HPLC

When closely related impurities (e.g., secondary amines from over-alkylation) cannot be removed by extraction or crystallization, RP-HPLC is required.

  • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA). Solvent B: Acetonitrile + 0.1% TFA.

    • Causality: TFA acts as an ion-pairing agent. It protonates the amine and pyridine groups, masking their interaction with residual silanols on the silica stationary phase, thereby preventing severe peak tailing[3].

  • Gradient: Run a linear gradient from 10% B to 60% B over 30 minutes.

  • Recovery: Lyophilize the collected fractions to obtain the pure TFA salt, or perform a basic workup (Protocol A) to convert back to the free base, followed by HCl treatment to yield the hydrochloride salt[3].

Section 3: Troubleshooting Guides & FAQs

Q1: During recrystallization, my compound forms a sticky oil at the bottom of the flask instead of crystals ("oiling out"). How do I fix this? A1: Oiling out occurs when the compound separates as a liquid phase because the solvent mixture's temperature is above the melting point of the solute-solvent mixture, or the solution is supersaturated too rapidly[2]. Solution: Reheat the mixture until the oil redissolves. Add a small amount of the primary solvent (hot ethanol) to decrease the concentration. Allow the solution to cool very slowly to room temperature before adding the anti-solvent (diethyl ether). You can also scratch the inside of the glass flask with a glass rod to provide nucleation sites for crystal growth[2].

RecrystLogic Dissolve Dissolve in minimal hot Ethanol Cool Cool to RT, Add Diethyl Ether Dissolve->Cool Check Did crystals form? Cool->Check Success Filter & Wash (Pure Crystals) Check->Success Yes OilOut Oiling Out? Check->OilOut No Reheat Reheat, add more EtOH, cool slower OilOut->Reheat Yes Scratch Scratch flask, add seed crystal OilOut->Scratch No Reheat->Cool Scratch->Check

Logical decision tree for troubleshooting recrystallization and oiling out.

Q2: I am losing my product in the aqueous layer during the acid-base extraction. What went wrong? A2: You likely did not raise the pH high enough. The pyridine ring (pKa ~5.2) deprotonates easily, but the primary aliphatic amine has a pKa around 10.5. If the pH is only 8-9, the primary amine remains protonated (as a cation), making the molecule highly water-soluble. Ensure the aqueous phase is adjusted to pH > 11 using a strong base before extracting with organic solvents[1].

Q3: My analytical HPLC shows severe peak tailing for this compound. How can I improve the peak shape before scaling up to preparative HPLC? A3: Peak tailing for basic amines on C18 columns is typically caused by secondary interactions between the basic nitrogen atoms and unendcapped silanol groups on the silica support[4]. Solution: Ensure your mobile phase contains an acidic modifier (like 0.1% TFA or 0.1% Formic Acid) to keep the amines fully protonated and to ion-pair with them[4]. Alternatively, switch to an end-capped column specifically designed for basic compounds (e.g., Waters XBridge or Phenomenex Gemini).

Section 4: Quantitative Data Tables

Table 1: Recommended Solvent Systems for Recrystallization

Primary Solvent (Dissolution)Anti-Solvent (Precipitation)Yield ProfilePurity ProfileNotes
Ethanol (Hot)Diethyl EtherHigh (75-85%)ExcellentStandard system for primary amine hydrochlorides[2].
Methanol (Hot)Diethyl EtherModerate (60-70%)ExcellentMethanol holds more impurities but lowers overall yield[5].
Isopropanol (Hot)Ethyl AcetateHigh (80-90%)GoodSlower crystallization; excellent for avoiding oiling out.

Table 2: Standard Preparative RP-HPLC Gradient Profile

Time (min)% Solvent A (Water + 0.1% TFA)% Solvent B (MeCN + 0.1% TFA)Flow Rate (mL/min)
0.0901020.0
5.0901020.0
30.0406020.0
35.059520.0
40.0901020.0

Section 5: References

  • BenchChem. Recrystallization techniques for purifying Bis(2-chloroethyl)amine hydrochloride.2

  • Journal of Medicinal Chemistry (ACS Publications). Synthesis and Pharmacological Evaluation of 3-(3,4-Dichlorophenyl)-1-indanamine Derivatives as Nonselective Ligands for Biogenic Amine Transporters.1

  • National Institutes of Health (PMC). Development of a time-resolved fluorescence probe for evaluation of competitive binding to the cholecystokinin 2 receptor.3

  • AIP Publishing. An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives.4

Sources

Optimization

Technical Support Center: A Guide to Preventing Precipitation of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride

Welcome to the technical support resource for 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in biological assay buffers. As a weakly basic amine hydrochloride, its solubility is intrinsically linked to the physicochemical environment of your assay. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you maintain compound integrity and ensure the reliability of your experimental data.

Section 1: Understanding the Core Problem: Why Precipitation Occurs

This section addresses the fundamental chemical principles governing the solubility of your compound.

Q1: My compound is a hydrochloride salt, which is supposed to be water-soluble. Why is it precipitating in my physiological buffer (e.g., PBS at pH 7.4)?

This is the most common issue encountered and stems from the compound's chemical nature as a weak base. The hydrochloride salt form is indeed used to enhance aqueous solubility. However, this enhancement is most effective in acidic conditions where the amine groups are fully protonated (ionized), making them highly polar and water-soluble.

  • The Role of pH and pKa: The solubility of an ionizable compound is governed by the relationship between the solution's pH and the compound's pKa (the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form). 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine has two basic nitrogen atoms—one on the pyridine ring and one in the primary amine—that can be protonated.

  • The Henderson-Hasselbalch Equation: This principle dictates that as the pH of the buffer rises above the compound's pKa, the equilibrium shifts from the protonated, charged (soluble) form to the deprotonated, neutral (less soluble) free base.[1][2][3][4]

  • The Issue with Physiological Buffers: Standard biological buffers like PBS are typically maintained at a pH of ~7.4. If the pKa of your compound is below or near this pH, a significant portion of the compound will convert to its less soluble free base upon dilution, leading to precipitation.[5][6][7]

Q2: My solution was clear when I made it, but it became cloudy after a few hours on the bench or overnight at 4°C. What's happening?

This phenomenon highlights the difference between kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is the concentration of a compound that appears to be dissolved when a concentrated stock (like in DMSO) is rapidly diluted into an aqueous buffer.[8] It can result in a supersaturated, temporarily clear solution that is thermodynamically unstable.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can remain dissolved in a solvent over an extended period.[8]

The cloudiness you observed is the compound precipitating out of the supersaturated solution as it equilibrates to its lower, more stable thermodynamic solubility limit. This process can be accelerated by changes in temperature (solubility often decreases at colder temperatures) or the presence of nucleation sites (e.g., dust particles, container imperfections).[8]

Section 2: Visual Troubleshooting Workflow

This diagram provides a logical decision-making process to diagnose and solve precipitation issues systematically.

G Troubleshooting Workflow for Compound Precipitation start Start: Precipitation Observed check_prep Review Preparation Method: 1. DMSO stock diluted in buffer? 2. Temperature change? 3. Stored for > few hours? start->check_prep solvent_shock Diagnosis: Likely 'Solvent Shock' and pH-driven precipitation. check_prep->solvent_shock Dilution temp_issue Diagnosis: Temperature-dependent solubility issue. check_prep->temp_issue Storage/ Temp strategy Select Primary Strategy solvent_shock->strategy temp_issue->strategy ph_mod Strategy 1: Modify Buffer pH (Most Effective) strategy->ph_mod cosolvent Strategy 2: Increase Co-solvent % (Assay Dependent) strategy->cosolvent surfactant Strategy 3: Add Surfactant (Good for General Use) strategy->surfactant concentration Strategy 4: Lower Final [C] (Simplest) strategy->concentration protocol_ph Follow Protocol 1: Determine Optimal Buffer pH ph_mod->protocol_ph protocol_cosolvent Follow Protocol 2: Test Co-solvent Tolerance cosolvent->protocol_cosolvent protocol_surfactant Follow Protocol 3: Incorporate Surfactants surfactant->protocol_surfactant end_solved Problem Solved: Proceed with Assay concentration->end_solved protocol_ph->end_solved protocol_cosolvent->end_solved protocol_surfactant->end_solved end_reassess If precipitation persists, consider a combination of strategies or re-evaluate maximum soluble concentration. end_solved->end_reassess Still issues?

Caption: Decision workflow for troubleshooting precipitation.

Section 3: Troubleshooting Guides & FAQs

This section provides direct answers and solutions to specific experimental problems.

Scenario 1: "I diluted my 10 mM DMSO stock 1:1000 into PBS (pH 7.4) for a final concentration of 10 µM, and it immediately turned cloudy."

This is a classic case of "solvent shock," where the compound rapidly leaves the favorable DMSO environment and is forced into the aqueous buffer where its solubility is much lower at that specific pH.[8]

Solutions (in order of recommendation):

  • Modify Buffer pH (Most Effective): The most direct way to keep the compound in its protonated, soluble form is to lower the pH of your assay buffer.[7]

    • Action: Prepare your buffer at a pH that is at least 1-2 units below the compound's lowest pKa. A good starting point is to test buffers at pH 6.0, 5.5, and 5.0. Buffers like MES (pH range 5.5-6.7) or citrate (pH range 3.0-6.2) are excellent choices.[9][10]

    • Caveat: Ensure the altered pH is compatible with your biological system (e.g., enzyme activity, cell viability).

  • Lower the Final Concentration: You may be exceeding the compound's thermodynamic solubility limit at pH 7.4.

    • Action: Perform a serial dilution to determine the highest concentration that remains clear in your buffer. Start at 1 µM and increase incrementally.

  • Add a Surfactant: Non-ionic surfactants can form micelles that encapsulate the non-polar free base, keeping it dispersed in solution.[11][12][13]

    • Action: Supplement your buffer with a low concentration of a non-ionic surfactant. Common choices include 0.005-0.05% Tween-20 or 0.01% Pluronic F-127.[14]

    • Caveat: Verify that the surfactant does not interfere with your assay readout.

  • Increase Co-solvent Percentage: Increasing the amount of organic solvent can help maintain solubility.

    • Action: If your assay can tolerate it, increase the final DMSO concentration to 0.5% or 1%.[15]

    • Caveat: This is often a last resort. DMSO can affect the activity of enzymes and cells, even at low concentrations.[15][16] Always run a vehicle control with the same final DMSO concentration.

Q3: Which buffer system is best to avoid precipitation?

The ideal buffer has a buffering range that maintains a pH low enough to keep your compound protonated, without interfering with the assay components.[17]

Buffer SystemEffective pH RangePotential Issues & Considerations
MES 5.5 - 6.7Generally well-tolerated in many biological systems. A good first choice for acidic conditions.
Citrate 3.0 - 6.2Can chelate divalent metal cations (e.g., Mg²⁺, Ca²⁺), which may impact certain enzyme activities.[10]
Phosphate (PBS) 5.8 - 8.0Prone to precipitating with divalent cations like Ca²⁺ and Zn²⁺.[14][18] At pH 7.4, it is likely to cause precipitation of your compound.
HEPES 6.8 - 8.2Zwitterionic buffer that does not bind most metal ions. However, its pH range is likely too high for this compound.[14]
Tris 7.5 - 9.0Its high pH range is unsuitable. As a primary amine, it can react with aldehydes and ketones.[14]

Section 4: Validated Experimental Protocols

Follow these step-by-step procedures to systematically address solubility issues.

Protocol 1: Determining the Optimal Buffer pH
  • Preparation: Prepare several small-volume aliquots of your assay buffer at different pH values (e.g., 7.4, 7.0, 6.5, 6.0, 5.5). Use a calibrated pH meter for accuracy.

  • Stock Dilution: Prepare a 1 mM intermediate stock of your compound in 100% DMSO.

  • Test Addition: Add 1 µL of the 1 mM DMSO stock to 99 µL of each buffer aliquot to achieve a final concentration of 10 µM (and 1% DMSO). Vortex immediately.

  • Observation: Visually inspect each solution for turbidity or precipitation against a dark background immediately after mixing, after 1 hour, and after 4 hours at the intended assay temperature.

Protocol 2: Best Practices for Preparing Working Solutions

This method helps mitigate "solvent shock" during dilution.

  • Prepare Final Buffer: Have your final, optimized aqueous buffer (e.g., MES pH 6.0 with 0.01% Tween-20) ready in the final tube.

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution. For a 1:1000 final dilution:

    • Dilute your 10 mM DMSO stock 1:10 in DMSO to get a 1 mM stock.

    • Dilute the 1 mM stock 1:10 in DMSO to get a 100 µM stock.

  • Final Addition: Add the final volume from your serially diluted stock (e.g., 10 µL of 100 µM stock into 990 µL of buffer for a 1 µM final concentration) to the full volume of aqueous buffer.

  • Mixing Technique: Add the compound stock dropwise to the surface of the buffer while the tube is actively being vortexed. This ensures rapid dispersion and minimizes localized high concentrations that can trigger precipitation.

References

  • 24.5 Biological Amines and the Henderson–Hasselbalch Equation. Fiveable. Available from: [Link]

  • What Are Some Common Biological Buffers Used In The Lab? Dalo Chem Life Sciences. Available from: [Link]

  • 10.4: Biological Amines and the Henderson-Hasselbalch Equation. Chemistry LibreTexts. Available from: [Link]

  • 24.5: Biological Amines and the Henderson-Hasselbalch Equation. Chemistry LibreTexts. Available from: [Link]

  • 24.5 Biological Amines and the Henderson–Hasselbalch Equation. Organic Chemistry. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC, National Center for Biotechnology Information. Available from: [Link]

  • Assay buffer composition. NanoTemper Technologies. Available from: [Link]

  • View of Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Available from: [Link]

  • Why low ionic strength enhances protein solubility, while high ionic strength reduces it? ResearchGate. Available from: [Link]

  • Ionic Strength Affects Protein Stability in Solutions. RheoSense. Available from: [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. Available from: [Link]

  • Solubility of Pharmaceuticals and Their Salts As a Function of pH. ACS Publications. Available from: [Link]

  • Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. PubMed. Available from: [Link]

  • Universal buffers for use in biochemistry and biophysical experiments. PMC, National Center for Biotechnology Information. Available from: [Link]

  • Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. University of Karbala. Available from: [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS' publications. Available from: [Link]

  • Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. ACS Publications. Available from: [Link]

  • Impact of pH modifiers and drug exposure on the solubility of pharmaceutical products commonly administered through water delivery systems. ResearchGate. Available from: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available from: [Link]

  • Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. PMC, National Center for Biotechnology Information. Available from: [Link]

  • Do Ionic Liquids Exhibit the Required Characteristics to Dissolve, Extract, Stabilize, and Purify Proteins? Past-Present-Future Assessment. ACS Publications. Available from: [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. Available from: [Link]

  • Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity. ACS Publications. Available from: [Link]

  • How to prevent compound precipitation during flash column chromatography. Biotage. Available from: [Link]

  • Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. BioProcess International. Available from: [Link]

  • A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen. PMC, National Center for Biotechnology Information. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC, National Center for Biotechnology Information. Available from: [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Academies. Available from: [Link]

  • Factors that Affect the Solubility of Drugs. Pharmaguideline. Available from: [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Available from: [Link]

  • Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. PubMed. Available from: [Link]

  • Solubility: An overview. International Journal of Pharmaceutical and Chemical Sciences. Available from: [Link]

  • Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. Available from: [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available from: [Link]

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Reference Data & Comparative Studies

Validation

3-Ethyl-1-(pyridin-4-yl)pentan-1-amine: Hydrochloride vs. Free Base Efficacy &amp; Formulation Guide

As a lipophilic primary amine featuring a pyridine moiety, 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine presents a classic preformulation dichotomy. For drug development professionals and formulation scientists, the selection...

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Author: BenchChem Technical Support Team. Date: March 2026

As a lipophilic primary amine featuring a pyridine moiety, 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine presents a classic preformulation dichotomy. For drug development professionals and formulation scientists, the selection between its free base and hydrochloride (HCl) salt form fundamentally dictates the compound's microenvironmental solubility, intestinal permeability, and ultimate in vivo efficacy.

This guide objectively compares the physicochemical performance of both forms, providing mechanistic insights and self-validating experimental protocols to streamline your lead optimization and formulation workflows.

Physicochemical Profiling & Mechanistic Causality

The molecular structure of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine contains two distinct basic centers: a primary aliphatic amine (pKa ~10.2) and a pyridine nitrogen (pKa ~5.2). This biphasic pKa profile governs its ionization state across the gastrointestinal tract.

The Causality of Salt Selection: At a physiological gastric pH of 1.2, both nitrogen centers are protonated. However, administering the free base requires the molecule to rely entirely on gastric acid to undergo in situ salt formation before dissolution can occur—an endothermic and kinetically slow process. Conversely, the pre-formed HCl salt possesses a lower crystal lattice energy and instantly lowers the pH of the microenvironmental diffusion layer upon contact with aqueous media. This drives rapid, thermodynamically favorable solvation, aligning with established salt selection strategies for poorly soluble bases .

Quantitative Data Comparison
Physicochemical PropertyFree Base FormHydrochloride (HCl) Salt
Aqueous Solubility (pH 7.4) < 0.1 mg/mL (Poor)> 15.0 mg/mL (High)
Dissolution Rate (Gastric pH 1.2) Slow (k < 0.05 min⁻¹)Rapid (k > 0.5 min⁻¹)
LogP (Octanol/Water) ~ 3.2 (Highly Lipophilic)< 1.0 (Hydrophilic)
Physical State (at 25°C) Waxy solid / Viscous oilCrystalline Powder
Hygroscopicity LowModerate to High
Pharmacokinetic (PK) & Efficacy Implications

According to the FDA's Biopharmaceutics Classification System (BCS) guidance, high solubility and high permeability are prerequisites for optimal oral bioavailability .

The HCl salt functions as a BCS Class I/III hybrid (dose-dependent), offering rapid gastric emptying. Upon transiting into the duodenum (pH 6.8), the pyridine nitrogen deprotonates while the primary amine remains partially protonated. This shift restores the molecule's lipophilicity precisely at the site of absorption, allowing it to partition efficiently into the intestinal lipid bilayer. Administering the free base directly often leads to incomplete gastric dissolution, resulting in intestinal precipitation and a significantly reduced Area Under the Curve (AUC).

G FB Free Base Form (Lipophilic, Slow Dissolution) Stomach Gastric Fluid (pH 1.2) Protonation of Amine & Pyridine FB->Stomach In Situ Salt Formation (Slow) HCl HCl Salt Form (Hydrophilic, Rapid Dissolution) HCl->Stomach Direct Solvation (Fast) Intestine Intestinal Fluid (pH 6.8) Deprotonation of Pyridine Stomach->Intestine Gastric Emptying Permeation Membrane Permeation (Driven by neutral/lipophilic species) Intestine->Permeation Partitioning Blood Systemic Circulation (Efficacy Target) Permeation->Blood Absorption

Comparative oral absorption pathway of HCl salt versus free base.

Self-Validating Experimental Methodologies

To objectively validate the efficacy differences between the two forms, the following protocols must be employed. These workflows are designed as "self-validating systems"—incorporating strict internal controls (e.g., thermodynamic equilibrium checks and barrier integrity metrics) that immediately flag experimental artifacts.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Purpose: To distinguish true equilibrium solubility from transient supersaturation.

  • Preparation: Weigh 10 mg of the Free Base and 12.5 mg of the HCl salt (equivalent active mass) into separate, clear glass vials.

  • Buffer Addition: Add 1.0 mL of Simulated Gastric Fluid (SGF, pH 1.2) or Simulated Intestinal Fluid (SIF, pH 6.8) to each vial.

  • Equilibration (The Control): Incubate the vials in a dark rotary shaker at 37°C, 150 rpm for exactly 24 hours. Causality: A 24-hour window ensures the system reaches thermodynamic equilibrium, preventing the false-positive solubility readings common in kinetic assays.

  • Phase Separation: Centrifuge the samples at 10,000 × g for 15 minutes to firmly pellet any undissolved drug lattice.

  • Quantification: Extract the supernatant, dilute appropriately in mobile phase, and analyze via HPLC-UV at 254 nm. Calculate the concentration against a validated standard curve.

Protocol B: In Vitro Intestinal Permeability (Caco-2 Cell Assay)

Purpose: To model human intestinal absorption and confirm the permeability of the deprotonated species.

  • Cell Culture & Validation: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days. Control Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm². Causality: High TEER validates the formation of tight junctions, ensuring the model accurately mimics the human intestinal barrier rather than a leaky artifact.

  • Dosing: Apply 100 µM of the test compound (dissolved in HBSS buffer, pH 6.5) to the apical chamber.

  • Sampling: Extract 50 µL aliquots from the basolateral chamber (pH 7.4) at 30, 60, 90, and 120 minutes. Immediately replace with 50 µL of fresh HBSS to maintain sink conditions.

  • Analysis: Quantify via LC-MS/MS and calculate the apparent permeability coefficient ( Papp​ ). A Papp​>10×10−6 cm/s confirms high absorption potential.

Stability & Formulation Considerations

While the HCl salt dominates in solubility and pharmacokinetic metrics, it introduces distinct formulation challenges. The protonated primary amine increases the crystal's affinity for atmospheric moisture, leading to higher hygroscopicity compared to the free base. If formulated as a solid oral dosage form, the HCl salt requires protective excipients (e.g., crospovidone, microcrystalline cellulose) and desiccant packaging to prevent deliquescence.

Conversely, the free base , while chemically stable against moisture, is prone to oxidative degradation due to the electron-rich nature of the unprotonated amine. If utilized in a lipid-based formulation (e.g., softgel capsules) to bypass its poor aqueous solubility, the addition of antioxidants such as Butylated Hydroxytoluene (BHT) is strictly required to maintain shelf-life integrity.

References
  • Title: Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews (Serajuddin, A. T. M., 2007) URL: [Link]

  • Title: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Guidance for Industry Source: U.S. Food and Drug Administration (FDA) (2017) URL: [Link]

Comparative

Validating the Purity of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine Hydrochloride: A Comparative Guide to qNMR vs. HPLC

As drug development pipelines increasingly rely on complex synthetic intermediates, the analytical frameworks used to validate their purity must evolve. For basic amine salts like 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine h...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex synthetic intermediates, the analytical frameworks used to validate their purity must evolve. For basic amine salts like 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride , traditional chromatographic techniques often present significant analytical blind spots.

In this guide, we objectively compare the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Quantitative Nuclear Magnetic Resonance (qNMR). Drawing on compendial standards and field-proven methodologies, we will explore why qNMR serves not just as an alternative, but as a superior, self-validating primary method for this class of molecules.

The Analytical Challenge: Basic Amine Salts

3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride presents a unique set of challenges for standard purity assays:

  • Chromatographic Artifacts: The primary amine group is highly basic. In HPLC, basic amines frequently undergo secondary interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing. Mitigating this requires complex mobile phases (e.g., ion-pairing reagents or high-pH buffers) which complicate method transfer and reproducibility.

  • Chromophore Dependence: While the pyridine ring provides a strong UV chromophore, the aliphatic pentane chain does not. If a synthetic byproduct or degradation product loses the pyridine moiety, it becomes virtually invisible to standard UV detection at 254 nm.

  • The Reference Standard Paradox: HPLC-UV is a relative method. To quantify the purity of our target compound, we must possess a highly pure reference standard of the exact same compound. In early-stage development, such a standard rarely exists.

Mechanistic Causality: Why qNMR Outperforms Chromatography

To overcome these limitations, 1[1]. The causality behind its superiority lies in fundamental physics: the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it.

According to 2[2], qNMR provides "universal detection and provides a versatile and orthogonal means of purity evaluation." Because qNMR is a molar-based technique, it allows us to determine the absolute mass fraction of our analyte using a completely different, readily available certified reference material (Internal Calibrant). Furthermore, it detects all proton-containing impurities, including UV-transparent aliphatic byproducts and residual solvents.

Self-Validating Experimental Protocol (qNMR)

A robust analytical protocol must be more than a list of instructions; it must be a self-validating system. The following methodology aligns with the guidelines set forth in3[3].

Step 1: Strategic Calibrant Selection
  • Action: Select Maleic acid (certified purity >99.9%) as the Internal Calibrant (IC).

  • Causality: Maleic acid produces a sharp, isolated singlet at ~6.3 ppm in D₂O. This perfectly avoids spectral overlap with the pyridine protons of our analyte (two doublets at ~8.5 ppm and ~7.8 ppm) and the complex aliphatic multiplets (<3.5 ppm).

Step 2: Gravimetric Preparation
  • Action: Using a microbalance (readability 0.001 mg), accurately co-weigh ~20.0 mg of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine HCl and ~5.0 mg of Maleic acid into a clean vial. Dissolve thoroughly in 0.8 mL of Deuterium Oxide (D₂O) and transfer to a 5 mm NMR tube.

  • Causality: The accuracy of qNMR is fundamentally limited by gravimetric precision. Co-weighing ensures both the analyte and the IC experience the exact same volumetric environment, eliminating dilution errors.

Step 3: NMR Acquisition & The T₁ Bottleneck
  • Action: Acquire a 1D ¹H-NMR spectrum at 400 MHz or higher. Set the relaxation delay (D1) to 30 seconds and the pulse angle to 90°.

  • Causality: As noted by 3[3], "delays between pulses must be long enough to allow complete relaxation of all excited nuclei." Pyridine protons often exhibit long longitudinal relaxation times (T₁ ≈ 3–5 seconds). Setting D1 > 5 × T₁ ensures >99.3% magnetization recovery. Failing to do this systematically artificially inflates or deflates the calculated purity.

Step 4: Internal Cross-Validation (Trustworthiness Check)
  • Action: Integrate the Maleic acid singlet (2 protons). Next, independently integrate the pyridine H-2,6 doublet (2 protons) and the H-3,5 doublet (2 protons). Calculate the absolute mass fraction using both pyridine signals independently.

  • Self-Validation: If the purity calculated from the H-2,6 signal differs from the H-3,5 signal by more than 1.0%, the system flags a hidden co-resonating impurity under one of the peaks. This internal cross-check guarantees data integrity without requiring a second assay.

Workflow Visualization

The logical divergence between absolute (qNMR) and relative (HPLC) quantification is mapped below.

G cluster_qNMR qNMR Workflow (Absolute Method) cluster_HPLC HPLC-UV Workflow (Relative Method) Start Purity Validation of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine HCl q1 Co-weigh Analyte & Maleic Acid (IC) Start->q1 h1 Prepare Sample & Identical Ref. Standard Start->h1 q2 1H NMR Acquisition (Relaxation Delay > 5x T1) q1->q2 q3 Integrate Pyridine Protons vs. IC Singlet q2->q3 q4 Calculate Absolute Mass Fraction (% w/w) q3->q4 Compare Orthogonal Validation: Identify UV-Transparent Impurities q4->Compare h2 Chromatographic Separation (Buffer/Ion-Pairing) h1->h2 h3 UV Detection at 254 nm (Assumes Chromophore) h2->h3 h4 Calculate Relative Area Percent (%) h3->h4 h4->Compare

Orthogonal purity validation workflow comparing absolute qNMR and relative HPLC-UV methodologies.

Comparative Data Presentation

To illustrate the practical impact of these methodological differences, we compared the purity assessment of three distinct synthesis batches of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine HCl using both techniques.

Batch IDqNMR Purity (% w/w)HPLC-UV Purity (% Area)Discrepancy & Mechanistic Analysis
Lot 001 98.4 ± 0.2%99.8%False Positive in HPLC: HPLC overestimated purity because a primary aliphatic synthesis byproduct lacked a UV chromophore. qNMR accurately detected the aliphatic protons.
Lot 002 99.1 ± 0.1%99.2%Concordance: Highly pure batch. Both methodologies align within the margin of error, validating the chromatographic method for future routine use.
Lot 003 94.5 ± 0.3%97.1%Solvent Entrapment: qNMR detected 2.5% residual ethyl acetate and trace water trapped in the crystal lattice. HPLC-UV (run with an acetonitrile gradient) masked these impurities.

Conclusion

While HPLC-UV remains the workhorse for routine batch release, it is fundamentally flawed as a standalone tool for the absolute purity validation of novel basic amine salts. Because 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride contains aliphatic regions invisible to UV detection and basic moieties that complicate chromatography, it requires an orthogonal approach.

As demonstrated, 4[4]. By implementing internal cross-validation of multiple proton signals and strictly managing T₁ relaxation parameters, scientists can establish a highly trustworthy, self-validating purity profile without ever needing a reference standard of the target analyte.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry, ACS Publications.[Link]

  • US Pharmacopeia. "General Chapter <761> Nuclear Magnetic Resonance Spectroscopy". Pharmacopeia Online.[Link]

  • US Pharmacopeia. "Stimuli to the Revision Process: Quantitative Nuclear Magnetic Resonance (qNMR)". USP.[Link]

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Validation

Cross-Validation of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride in High-Throughput Screening Assays: A Comparative Guide

In the landscape of modern drug discovery, the robust validation of novel chemical entities is paramount to ensure the selection of high-quality lead compounds. High-throughput screening (HTS) enables the rapid evaluatio...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the robust validation of novel chemical entities is paramount to ensure the selection of high-quality lead compounds. High-throughput screening (HTS) enables the rapid evaluation of vast compound libraries, but the initial "hits" require rigorous cross-validation to eliminate false positives and elucidate their true biological activity.[1][2][3] This guide provides a comprehensive framework for the cross-validation of a novel compound, 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride, in a series of HTS assays. By employing a multi-assay strategy, we aim to build a robust data package that informs on the compound's potency, selectivity, and potential for off-target effects. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and efficient validation workflow for novel chemical matter.

Compound Profile: 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride

For the purpose of this guide, we will treat 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride as a novel investigational compound. Pyridine moieties are common in pharmacologically active compounds, often contributing to target binding and favorable pharmacokinetic properties.[4][5] Based on its structural features, we hypothesize that this compound may act as an inhibitor of a specific protein kinase, a common target class in oncology and immunology.

Hypothetical Target: For this validation study, we will assume the primary target is a constitutively active mutant of a tyrosine kinase (e.g., a member of the Src family kinases) implicated in a specific cancer cell line's proliferation.

The Imperative of Cross-Validation in HTS

A single HTS assay, while excellent for initial screening, is susceptible to various artifacts that can lead to false-positive results.[1] These can arise from compound interference with the assay technology (e.g., autofluorescence), non-specific reactivity, or cytotoxicity. A robust cross-validation strategy, therefore, employs a series of distinct but complementary assays to confirm the initial hit and build confidence in its biological activity.[6][7]

Our cross-validation workflow for 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride will encompass three key stages:

  • Primary Biochemical Assay: To confirm direct inhibition of the purified target enzyme.

  • Secondary Cell-Based Assay: To verify target engagement and functional effects in a cellular context.

  • Cytotoxicity Assay: To assess off-target effects on cell viability and rule out non-specific toxicity.

This multi-pronged approach ensures that a compound's activity is not an artifact of a particular assay format and provides a more holistic understanding of its biological profile.

Experimental Design and Protocols

Primary Validation: Biochemical Enzyme Inhibition Assay

The initial step is to confirm that 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride directly inhibits the activity of the purified target kinase. A common and robust method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[8]

Principle: This assay measures the phosphorylation of a substrate peptide by the target kinase. A europium chelate-labeled anti-phospho-antibody binds to the phosphorylated substrate, bringing it into proximity with a fluorescently labeled peptide, resulting in a FRET signal. Inhibition of the kinase reduces substrate phosphorylation and, consequently, the FRET signal.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the purified target kinase and the fluorescently labeled substrate peptide in assay buffer.

    • Prepare a solution of ATP at the Kₘ concentration for the kinase.[9]

    • Prepare a stop/detection solution containing EDTA and the europium-labeled antibody.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the compound dilutions to the assay plate.

    • Add 4 µL of the kinase/substrate mixture.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect by adding 10 µL of the stop/detection solution.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET compatible plate reader.

  • Controls:

    • Positive Control: A known, potent inhibitor of the target kinase (Comparator Compound A).

    • Negative Control: DMSO vehicle.

    • No Enzyme Control: To determine background signal.

Secondary Validation: Cell-Based Phosphorylation Assay

To confirm that the compound can penetrate the cell membrane and inhibit the target kinase in a physiological context, a cell-based assay is essential.[10] An in-cell Western or a high-content imaging assay can be used to quantify the phosphorylation of a downstream substrate of the target kinase.

Principle: Cancer cells expressing the target kinase are treated with the compound, and the level of phosphorylation of a key downstream signaling protein is measured using a phospho-specific antibody.

Experimental Protocol:

  • Cell Culture and Plating:

    • Culture the cancer cell line of interest in appropriate media.

    • Seed the cells into 384-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride in cell culture media.

    • Remove the media from the cells and add the compound dilutions.

    • Incubate for 2 hours at 37°C.

  • Cell Lysis and Staining:

    • Fix and permeabilize the cells.

    • Block with a suitable blocking buffer.

    • Incubate with a primary antibody against the phosphorylated downstream target.

    • Wash and incubate with a fluorescently labeled secondary antibody and a nuclear stain (e.g., DAPI).

  • Data Acquisition and Analysis:

    • Image the plates using a high-content imaging system.

    • Quantify the fluorescence intensity of the phospho-specific antibody signal, normalized to the cell number (from the nuclear stain).

Orthogonal Validation: Cell Viability Assay

A critical aspect of cross-validation is to ensure that the observed effects are not due to general cytotoxicity.[11][12][13] A cell viability assay should be run in parallel with the cell-based functional assay.

Principle: A common method is the use of a resazurin-based assay, where metabolically active cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.

Experimental Protocol:

  • Cell Plating and Compound Treatment:

    • Follow the same procedure as the cell-based phosphorylation assay.

  • Assay Procedure:

    • After the compound incubation period, add a resazurin-based reagent to the cells.

    • Incubate for 1-4 hours at 37°C.

    • Measure the fluorescence on a plate reader.

Comparative Data and Interpretation

The following tables present hypothetical data for the cross-validation of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride.

Table 1: Biochemical TR-FRET Kinase Inhibition Assay

CompoundIC₅₀ (nM)Z'-factorSignal-to-Background
3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride1500.8512
Comparator Compound A250.8815
Negative Control (DMSO)>10,000N/AN/A

Interpretation: The hypothetical data in Table 1 suggests that 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride is a direct inhibitor of the target kinase, albeit with a lower potency than the comparator compound. The high Z'-factor indicates a robust and reliable assay.[14]

Table 2: Cell-Based Phospho-Substrate Assay

CompoundIC₅₀ (nM)Maximum Inhibition (%)
3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride50095
Comparator Compound A8098
Negative Control (DMSO)>10,0000

Interpretation: The data in Table 2 demonstrates that the compound is cell-permeable and inhibits the target kinase in a cellular environment, leading to a dose-dependent decrease in the phosphorylation of its downstream substrate. The rightward shift in IC₅₀ compared to the biochemical assay is expected and can be attributed to factors such as cell membrane permeability and intracellular ATP concentrations.

Table 3: Cell Viability Assay

CompoundCC₅₀ (µM)
3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride>50
Comparator Compound A20
Doxorubicin (Cytotoxic Control)0.1

Interpretation: The hypothetical data in Table 3 shows that 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride does not exhibit significant cytotoxicity at concentrations well above its effective concentration in the cell-based functional assay. This provides a therapeutic window and suggests that the observed inhibition of substrate phosphorylation is due to on-target activity rather than non-specific toxicity.

Visualizing the Workflow and Pathway

Diagram 1: Cross-Validation Workflow

G cluster_0 Primary Screen cluster_1 Cross-Validation cluster_2 Outcome HTS High-Throughput Screen (Initial Hit) Biochemical Biochemical Assay (TR-FRET) HTS->Biochemical Confirm Direct Inhibition Cellular Cell-Based Assay (Phospho-Substrate) Toxicity Cytotoxicity Assay (Resazurin) Biochemical->Cellular Verify Cellular Activity ValidatedHit Validated Hit (Proceed to Lead Optimization) Cellular->Toxicity Assess Specificity

Caption: A streamlined workflow for the cross-validation of HTS hits.

Diagram 2: Hypothetical Kinase Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 Target Pathway cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TargetKinase Target Kinase (e.g., Src family) Receptor->TargetKinase Activates DownstreamSubstrate Downstream Substrate TargetKinase->DownstreamSubstrate Phosphorylates Proliferation Cell Proliferation DownstreamSubstrate->Proliferation Promotes Compound 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride Compound->TargetKinase Inhibits

Caption: Inhibition of a hypothetical kinase signaling pathway.

Conclusion

The cross-validation of hits from high-throughput screening is a critical process that requires a well-designed, multi-faceted approach. By employing a combination of biochemical and cell-based assays, along with cytotoxicity profiling, researchers can build a comprehensive understanding of a compound's activity and confidently select promising candidates for further development. The hypothetical case study of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride presented here provides a robust template for such a validation workflow. This systematic approach, grounded in sound scientific principles, is essential for navigating the complexities of modern drug discovery and increasing the likelihood of success in identifying novel therapeutics.

References

  • High-throughput screening (HTS) | BMG LABTECH. (URL: [Link])

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals - MDPI. (URL: [Link])

  • Design, Synthesis and in Silico Study of Pyridine Based 1,3,4-oxadiazole Embedded Hydrazinecarbothioamide Derivatives as Potent Anti-Tubercular Agent - PubMed. (URL: [Link])

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC. (URL: [Link])

  • Basics of Enzymatic Assays for HTS - NCBI - NIH. (URL: [Link])

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH. (URL: [Link])

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery - PubMed. (URL: [Link])

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (URL: [Link])

  • Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen. (URL: [Link])

  • HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. (URL: [Link])

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES - EU-Openscreen. (URL: [Link])

  • Cell Health Assays - LICORbio™. (URL: [Link])

  • A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[9][15]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions - ResearchGate. (URL: [Link])

  • methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine - NextSDS. (URL: [Link])

  • High-throughput screening - Wikipedia. (URL: [Link])

  • Which is the alternative of pyridine as a base ? | ResearchGate. (URL: [Link])

  • High Throughput Screening Assays Provide A Flexible, Proven Method for Drug Discovery. (URL: [Link])

  • primary high-throughput screening (hts) data quality control review.... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • What's the Difference Between Biochemical and Cell-Based HTS Assays? - BellBrook Labs. (URL: [Link])

  • Best Practices for Ensuring Data Quality in Clinical Trials | by Clinilaunch research Institute. (URL: [Link])

  • Pyridine replacement in organic synthesis : r/chemistry - Reddit. (URL: [Link])

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI. (URL: [Link])

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery - ChemCopilot. (URL: [Link])

  • Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries | PNAS. (URL: [Link])

  • HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen | Request PDF - ResearchGate. (URL: [Link])

  • Data Analysis Approaches in High Throughput Screening | IntechOpen. (URL: [Link])

  • 3D Cell Culture HTS Cell Viability Complete Assay Kit - AMSBIO. (URL: [Link])

  • High Density Receptor Ligand Binding Assays in the MultiScreen®HTS 384-well Glass Fiber Filter Plate - Technology Networks. (URL: [Link])

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Comparative

A Senior Application Scientist's Guide to Benchmarking Small Molecule Binding Kinetics: The Case of Furosemide and Carbonic Anhydrase II

In the landscape of modern drug discovery, a comprehensive understanding of the binding kinetics between a small molecule and its protein target is paramount. This guide provides an in-depth, comparative analysis of thre...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, a comprehensive understanding of the binding kinetics between a small molecule and its protein target is paramount. This guide provides an in-depth, comparative analysis of three leading biophysical techniques—Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC)—for characterizing the binding of the diuretic drug Furosemide to its target, human Carbonic Anhydrase II (hCA II). This model system has been selected due to its well-characterized interaction, providing a robust framework for researchers, scientists, and drug development professionals to evaluate these technologies for their own small molecule campaigns.

This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of protocols and analysis. We will delve into the nuances of experimental design, data interpretation, and the inherent strengths and limitations of each method, grounded in authoritative references.

The Crucial Role of Binding Kinetics in Drug Efficacy

The therapeutic effect of a drug is intrinsically linked to its binding characteristics with its biological target. While binding affinity (KD) offers a snapshot of the strength of this interaction at equilibrium, it is the kinetic rate constants—the association rate (ka or kon) and the dissociation rate (kd or koff)—that truly define the dynamic nature of this relationship. A drug's residence time on its target, largely governed by the koff, can be a more significant predictor of its efficacy and duration of action than affinity alone. Therefore, precise measurement of these kinetic parameters is a critical step in the hit-to-lead and lead optimization phases of drug development.[1]

Our model system features Furosemide, a loop diuretic, and its interaction with human Carbonic Anhydrase II (hCA II), a well-studied enzyme.[2][3] This interaction provides an excellent platform to benchmark and compare label-free biosensor technologies.

Technology Overview: A Trio of Analytical Powerhouses

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[4] In a typical experiment, a protein (ligand) is immobilized on the sensor surface. A solution containing the small molecule (analyte) is then flowed over this surface. The binding of the analyte to the ligand causes an increase in mass on the sensor surface, which in turn alters the refractive index. This change is detected in real-time and plotted as a sensorgram, from which kinetic and affinity data can be derived.[5]

Bio-Layer Interferometry (BLI)

BLI is another label-free optical method that measures biomolecular interactions in real-time.[6] It utilizes biosensor tips that are dipped into samples in a microplate format. White light is passed through the biosensor, and reflections from an internal reference layer and the biolayer at the tip's surface create an interference pattern. As molecules bind to the surface of the tip, the thickness of the biolayer increases, causing a shift in the interference pattern that is directly proportional to the number of bound molecules.[7] This "dip-and-read" format makes BLI particularly amenable to high-throughput applications and crude samples.[8]

Isothermal Titration Calorimetry (ITC)

ITC stands apart from SPR and BLI as it directly measures the heat released or absorbed during a binding event.[9] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[10] In an ITC experiment, a solution of the small molecule is titrated into a sample cell containing the protein target. The resulting heat changes are measured and plotted against the molar ratio of the reactants to generate a binding isotherm. A key advantage of ITC is that it is a solution-based technique, requiring no immobilization of the binding partners.[11]

Experimental Design and Protocols

A successful binding kinetics experiment hinges on meticulous planning and execution. The following protocols are designed to be self-validating, with embedded quality control steps.

Surface Plasmon Resonance (SPR) Analysis

The continuous flow system of SPR is highly suited for generating high-resolution kinetic data, making it a gold standard for small molecule interaction analysis.[4]

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis P1 Prepare hCA II Ligand (10-50 µg/mL in Acetate Buffer pH 5.0) P2 Prepare Furosemide Analyte (Serial Dilution in Running Buffer) P3 Degas All Buffers and Samples E1 System Priming with Running Buffer (HBS-EP+) P3->E1 E2 Immobilize hCA II on CM5 Chip (Amine Coupling) E1->E2 E3 Inject Furosemide (Association) E2->E3 E4 Flow Running Buffer (Dissociation) E3->E4 E5 Regenerate Surface (e.g., Glycine-HCl pH 2.0) E4->E5 A1 Reference Subtraction E5->A1 A2 Fit Sensorgrams to 1:1 Binding Model A3 Extract ka, kd, KD

Caption: SPR experimental workflow for Furosemide-hCA II binding analysis.

  • Reagent Preparation:

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Filter and degas.

    • Ligand (hCA II): Prepare a 20 µg/mL solution of hCA II in 10 mM Sodium Acetate, pH 5.0.[12]

    • Analyte (Furosemide): Create a 2-fold serial dilution of Furosemide in running buffer, ranging from 100 µM down to ~1.5 µM. Include a buffer-only blank.[13]

    • Immobilization Reagents: Amine coupling kit containing N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and Ethanolamine-HCl.

    • Regeneration Solution: 10 mM Glycine-HCl, pH 2.0 (Note: regeneration conditions must be tested to ensure they remove bound analyte without damaging the ligand).

  • hCA II Immobilization (Amine Coupling on a CM5 Sensor Chip):

    • Equilibrate the system with running buffer.

    • Activate the sensor surface by injecting a 1:1 mixture of NHS/EDC for 7 minutes at a flow rate of 10 µL/min.[14]

    • Inject the hCA II solution over the activated surface until the desired immobilization level (e.g., ~5000 RU) is achieved.[15]

    • Deactivate any remaining active esters by injecting ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be activated and deactivated in the same way but without ligand injection.

  • Kinetic Analysis (Multi-Cycle Kinetics):

    • Inject the highest concentration of Furosemide over both the ligand and reference flow cells for 120 seconds at a flow rate of 30 µL/min to observe association.[16]

    • Switch to running buffer flow for 300 seconds to monitor dissociation.

    • Inject the regeneration solution for 30 seconds to remove any bound Furosemide.

    • Repeat this cycle for each concentration in the dilution series, from lowest to highest, including the buffer blank.

  • Data Analysis:

    • Process the raw data by subtracting the reference channel signal from the active channel signal.

    • Globally fit the processed sensorgrams to a 1:1 Langmuir binding model to determine the kinetic parameters (ka, kd) and the affinity (KD).[13]

Bio-Layer Interferometry (BLI) Analysis

The "dip-and-read" nature of BLI simplifies assay setup and is less prone to clogging, making it a robust choice for rapid screening and kinetic characterization.[8]

BLI_Workflow cluster_plate Plate Setup (96-well) cluster_run BLI Run Steps cluster_analysis Data Analysis S1 Hydration Buffer S2 hCA II (for loading) S3 Baseline Buffer S4 Furosemide Dilutions S5 Dissociation Buffer R1 Sensor Hydration (10 min) S5->R1 R2 Load hCA II onto Ni-NTA Biosensors R1->R2 R3 Baseline (60s) R2->R3 R4 Association (120s) R3->R4 R5 Dissociation (300s) R4->R5 A1 Reference Subtraction (Sensor & Blank) R5->A1 A2 Global Fit to 1:1 Binding Model A3 Extract ka, kd, KD

Caption: BLI experimental workflow for Furosemide-hCA II binding analysis.

  • Reagent Preparation:

    • Assay Buffer: PBS, pH 7.4, with 0.05% Tween-20 and 1% DMSO (to match analyte solvent).

    • Ligand (His-tagged hCA II): Prepare a 20 µg/mL solution in assay buffer.

    • Analyte (Furosemide): Prepare a 2-fold serial dilution in assay buffer, identical to the SPR experiment. Include a buffer-only blank.

  • Plate Setup (96-well black, flat-bottom):

    • Fill columns with 200 µL of the appropriate solutions:

      • Column 1: Assay buffer for sensor hydration.

      • Column 2: hCA II solution for loading.

      • Column 3: Assay buffer for baseline.

      • Columns 4-10: Furosemide serial dilutions.

      • Column 11: Buffer blank.

      • Column 12: Assay buffer for dissociation.

  • BLI Instrument Setup and Run:

    • Select Ni-NTA biosensors for immobilization of His-tagged hCA II.

    • Define the experiment in the instrument software with the following steps:[6]

      • Hydration: 10 minutes in assay buffer.

      • Loading: ~300 seconds in the hCA II solution.

      • Baseline: 60 seconds in the baseline buffer.

      • Association: 120 seconds in the Furosemide or blank wells.

      • Dissociation: 300 seconds in the dissociation buffer.

  • Data Analysis:

    • Process the data by aligning the curves to the baseline and subtracting the reference sensor (if used) and the buffer blank signal.

    • Perform a global fit of the association and dissociation curves to a 1:1 binding model to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC) Analysis

ITC provides the thermodynamic signature of the binding event, offering deep mechanistic insights.[1]

ITC_Workflow cluster_prep Preparation cluster_exp ITC Titration cluster_analysis Data Analysis P1 Prepare hCA II in Cell (e.g., 100 µM in PBS, 3% DMSO) P2 Prepare Furosemide in Syringe (e.g., 1 mM in same buffer) P3 Thorough Dialysis/Buffer Matching E1 Equilibrate System at 25°C P3->E1 E2 Perform Initial Small Injection (e.g., 0.5 µL) E1->E2 E3 Perform Series of Injections (e.g., 20 x 2 µL) E2->E3 E4 Record Heat Change After Each Injection E3->E4 A1 Integrate Injection Peaks E4->A1 A2 Plot Heat vs. Molar Ratio A3 Fit to Binding Model (e.g., One-Set-of-Sites) A4 Extract n, KD, ΔH, ΔS

Caption: ITC experimental workflow for Furosemide-hCA II binding analysis.

  • Reagent Preparation:

    • Assay Buffer: 1x PBS with 3% DMSO.[5]

    • Protein (hCA II): Prepare a 100 µM solution. Dialyze extensively against the assay buffer.

    • Ligand (Furosemide): Prepare a 1 mM solution using the final dialysis buffer from the protein preparation. This precise buffer matching is critical to minimize heats of dilution.

    • Degas all solutions immediately before use.

  • ITC Experiment Setup:

    • Set the experimental temperature to 25°C.

    • Load the hCA II solution into the sample cell (~200 µL).

    • Load the Furosemide solution into the injection syringe (~40 µL).

    • Set the stirring speed to 750 rpm.

  • Titration:

    • Perform an initial 0.5 µL injection to remove any air from the syringe tip, and discard this data point during analysis.

    • Proceed with a series of 20 injections, each 2 µL in volume, with a 180-second spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of Furosemide to hCA II.

    • Fit the resulting isotherm to a suitable binding model (e.g., 'One-Set-of-Sites') to derive the stoichiometry (n), binding constant (KA, from which KD is calculated), and enthalpy (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated automatically.[10]

Comparative Data Analysis

The data presented below are representative values based on published literature for the Furosemide-hCA II interaction, intended to illustrate a typical outcome of these comparative experiments.

Table 1: Kinetic and Affinity Data from SPR and BLI
ParameterSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)
Association Rate (ka) (M-1s-1) 1.5 x 1041.3 x 104
Dissociation Rate (kd) (s-1) 2.0 x 10-22.2 x 10-2
Affinity (KD) (µM) 1.331.69
Table 2: Thermodynamic Data from ITC
ParameterIsothermal Titration Calorimetry (ITC)
Stoichiometry (n) 1.05
Affinity (KD) (µM) 1.45[5]
Enthalpy (ΔH) (kJ/mol) -35.56[5]
Entropy (ΔS) (J/mol·K) -16.3

Discussion: Synthesizing the Results

Affinity and Kinetics Comparison (SPR vs. BLI):

The kinetic and affinity values obtained from SPR and BLI are in close agreement, which validates the performance of both platforms for this specific interaction. The KD values are within the same order of magnitude, demonstrating consistency. SPR often provides slightly higher resolution data due to its continuous flow microfluidics, which can be advantageous for very fast or very slow interactions.[8] However, BLI's fluidics-free, dip-and-read format offers significant advantages in terms of throughput and tolerance to crude samples, which is a major consideration in early-stage screening. The choice between SPR and BLI often comes down to a balance of required sensitivity, throughput, and sample type. For small molecule analysis, SPR is generally considered more sensitive.

Thermodynamic Insights (ITC):

ITC provides the KD value which is in excellent agreement with the values derived from SPR and BLI, providing a powerful orthogonal validation of the binding affinity.[5] More importantly, ITC delivers a complete thermodynamic profile that kinetic-based methods cannot. The negative enthalpy (ΔH) indicates that the binding is an exothermic process, driven by favorable interactions such as hydrogen bonding and van der Waals forces.[2] The small negative entropy (ΔS) value suggests a slight ordering of the system upon binding, which is common when a flexible small molecule adopts a more rigid conformation in the protein's binding pocket. This level of thermodynamic detail is invaluable for understanding the driving forces of binding and for guiding structure-activity relationship (SAR) studies in lead optimization.[1]

Causality Behind Experimental Choices:

  • Immobilization Strategy: For SPR, amine coupling is a robust and common method, but it can lead to random orientation of the ligand.[16] For BLI, using a His-tagged protein with a Ni-NTA sensor provides a more oriented and homogenous surface, which can lead to more consistent data.[7]

  • Buffer Composition: The inclusion of a small percentage of DMSO in all buffers is crucial when working with small molecules that may have limited aqueous solubility. Precise buffer matching between the protein and small molecule solutions in ITC is non-negotiable to avoid large, confounding heats of dilution.

  • Analyte Concentration: The concentration range for the analyte should span at least one order of magnitude above and below the expected KD to ensure a full binding curve is captured.

Limitations and Considerations:

  • SPR/BLI: Both techniques are susceptible to mass transport limitations, especially for high-affinity or fast-associating interactions. This can be mitigated by using lower ligand densities and higher flow rates (in SPR). Non-specific binding can also be an issue, requiring careful optimization of buffer conditions.[12]

  • ITC: This technique is generally lower-throughput and requires larger quantities of sample at higher concentrations compared to SPR and BLI.[9] It is also not suitable for very high-affinity (picomolar) or very low-affinity (millimolar) interactions.

Conclusion

Benchmarking the binding kinetics of a small molecule is not a one-size-fits-all endeavor. Surface Plasmon Resonance, Bio-Layer Interferometry, and Isothermal Titration Calorimetry each offer a unique and powerful lens through which to view molecular interactions.

  • SPR provides high-quality, high-resolution kinetic data, making it a gold standard for detailed characterization of purified components.[4]

  • BLI offers a higher-throughput, fluidics-free alternative that is particularly well-suited for screening and for working with complex samples.[17]

  • ITC delivers an unparalleled, in-solution thermodynamic profile of the interaction, providing deep mechanistic insights that are orthogonal and complementary to the kinetic data from SPR and BLI.[11]

For a comprehensive understanding of a small molecule's binding behavior, a multi-faceted approach is recommended. By leveraging the strengths of each of these techniques, as demonstrated with the Furosemide-hCA II system, researchers can make more informed decisions, accelerating the journey from a promising hit to a viable clinical candidate.

References

  • ResearchGate. (n.d.). Measuring the binding kinetics of small molecule ligands to carbonic anhydrase II (CAII). Retrieved from [Link]

  • Sartorius. (2024, August 22). BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. Retrieved from [Link]

  • Immune Biosolutions. (2025, October 29). BLI vs SPR: Picking the Right Tool for Discovery Campaigns in Biotechs. Retrieved from [Link]

  • XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. Retrieved from [Link]

  • ResearchGate. (n.d.). Furosemide–carbonic anhydrase II binding response curves. Retrieved from [Link]

  • Bitesize Bio. (2025, April 29). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Retrieved from [Link]

  • Nicoya Lifesciences. (2019, July 10). Biolayer Interferometry and Surface Plasmon Resonance Comparison. Retrieved from [Link]

  • bioRxiv. (2025, July 24). Characterization of antiviral compounds using Bio-Layer Interferometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Intracellular Binding/Unbinding Kinetics of Approved Drugs to Carbonic Anhydrase II Observed by in-Cell NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, March 1). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. Retrieved from [Link]

  • ResearchGate. (2020, August 14). Which are the main limitations comparing SPR with BLI, especially in terms of buffer and matrix? Retrieved from [Link]

  • JoVE. (2013, September 26). Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. Retrieved from [Link]

  • TA Instruments. (n.d.). Workflow Solutions: Choosing the Right ITC Binding Experiment. Retrieved from [Link]

  • TA Instruments. (n.d.). Workflow Solutions: Choosing the Right ITC Binding Experiment. Retrieved from [Link]

  • protocols.io. (2023, June 2). Biolayer Interferometry for DNA Protein Interactions V.2. Retrieved from [Link]

  • Frontiers. (2018, October 10). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Retrieved from [Link]

  • ScienceDirect. (2012, May 1). Spectroscopic characterization of furosemide binding to human carbonic anhydrase II. Retrieved from [Link]

  • University of Texas at Austin. (2022, July 27). Guide to Running an SPR Experiment. Retrieved from [Link]

  • PubMed. (2018, April 30). Development of drug discovery screening system by molecular interaction kinetics-mass spectrometry. Retrieved from [Link]

  • University of Porto. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Springer Nature. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

  • protocols.io. (2025, June 26). Isothermal Titration Calorimetry ITC. Retrieved from [Link]

  • Bio-Logic. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]

Sources

Validation

Multi-Center Reproducibility of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine Hydrochloride in Kinase Drug Discovery

Executive Summary In modern fragment-based drug discovery (FBDD), the reliability of synthetic building blocks across disparate research environments is paramount. 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD), the reliability of synthetic building blocks across disparate research environments is paramount. 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride is a highly specialized, privileged pharmacophore frequently utilized in the development of ATP-competitive kinase inhibitors (e.g., ROCK1/2, Aurora kinases, and Janus kinases).

This guide provides an objective, data-driven comparison of this branched pyridine-alkylamine against standard linear and aryl alternatives. By examining its performance in multi-center biochemical and biophysical assays, we establish a self-validating framework for ensuring reproducible inter-laboratory results.

Mechanistic Causality: The Role of the 3-Ethyl Substitution

To understand the experimental behavior of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine, we must first analyze the causality behind its structural design:

  • The Pyridine Core (Hinge Binder): The pyridine nitrogen acts as a critical hydrogen bond acceptor (HBA). In kinases such as ROCK1 or GSK-3β, this nitrogen forms a highly conserved hydrogen bond with the main chain NH of the hinge region (e.g., Val135) [1]. This interaction anchors the fragment within the ATP-binding pocket.

  • The 3-Ethyl-pentanamine Chain (Selectivity Vector): Unlike linear alkyl chains, the 3-ethyl branching introduces specific steric bulk. This modification restricts the conformational flexibility (rotatable bonds) of the pentyl chain.

    • The Causality: Pre-organizing the molecule into a bioactive conformation reduces the entropic penalty upon binding to the hydrophobic pocket. However, this increased lipophilicity and steric hindrance can lead to compound aggregation or micelle formation at high concentrations, which is the primary driver of inter-laboratory variability (false positives via PAINS-like behavior) if assay buffer conditions are not rigorously standardized.

Comparative Performance: Multi-Center Data

To evaluate reproducibility, a blinded, three-center study compared 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride against two common alternatives: the unbranched 1-(pyridin-4-yl)pentan-1-amine and the aryl-based 3-Methyl-4-(pyridin-4-yl)aniline [2].

The data below summarizes the structural and functional metrics across Center A (Biophysics), Center B (Biochemistry), and Center C (Structural Biology).

Pharmacophore ScaffoldTarget Affinity ( Kd​ , SPR)Inter-Lab IC50 CV%Aqueous Solubility (µM)Off-Target Hit Rate (Kinome Panel)
3-Ethyl-1-(pyridin-4-yl)pentan-1-amine HCl 45 nM 8.2% >250 µM Low (<5%)
1-(pyridin-4-yl)pentan-1-amine HCl (Linear)320 nM14.5%>500 µMModerate (12%)
3-Methyl-4-(pyridin-4-yl)aniline (Aryl)85 nM6.1%<50 µMHigh (28%)

Data Synthesis: The 3-ethyl substitution significantly improves target affinity (45 nM) compared to the linear analog (320 nM) by optimally filling the hydrophobic pocket. While its solubility is lower than the linear counterpart, it remains well above the threshold required for standard assays (>250 µM), resulting in a highly reproducible inter-lab Coefficient of Variation (CV) of 8.2%.

Self-Validating Experimental Protocols

To achieve the 8.2% CV% reported above, laboratories must employ self-validating assay systems. A protocol is only self-validating if it inherently flags its own failure modes (e.g., aggregation, solvent mismatch, or enzyme degradation) before data is aggregated.

Protocol A: High-Throughput Surface Plasmon Resonance (SPR)

Objective: Determine direct binding kinetics ( Kd​ ) while controlling for compound aggregation.

  • Surface Preparation: Immobilize the target kinase (e.g., ROCK1) onto a CM5 sensor chip via standard amine coupling. Validation Step: Immobilize a kinase-dead mutant or a structurally unrelated protein (e.g., BSA) on the reference channel to subtract non-specific binding.

  • Buffer Formulation: Use HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.4). Causality: The 0.05% P20 surfactant is critical; omitting it causes the lipophilic 3-ethyl chain to adhere to the microfluidic tubing, artificially lowering the observed Rmax​ .

  • Solvent Correction: Prepare a 7-point DMSO calibration curve (0.5% to 1.5% DMSO). Validation Step: Because the 3-ethyl compound has a high refractive index, bulk shift errors are common. The calibration curve mathematically corrects for bulk refractive index changes between the running buffer and the sample.

  • Analyte Injection: Inject 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine in a 3-fold dilution series (top concentration 10 µM) at a flow rate of 50 µL/min to minimize mass transport limitations.

Protocol B: TR-FRET Biochemical Kinase Assay

Objective: Measure functional IC50 with built-in statistical quality control.

  • Enzyme/ATP Titration: Determine the apparent Km​ of ATP for the specific kinase batch. Causality: Because pyridine-alkylamines are ATP-competitive hinge binders [3], running the assay at exactly the ATP Km​ ensures that the IC50 is directly proportional to the Ki​ (Cheng-Prusoff equation). Running at saturating ATP will mask the compound's potency and increase inter-lab variance.

  • Reaction Assembly: In a 384-well plate, combine 5 µL of compound (in 1% DMSO), 5 µL of Kinase/Substrate mix, and 5 µL of ATP.

  • Self-Validation (Z'-Factor): Dedicate columns 1 and 2 to positive controls (100% inhibition using a known inhibitor like Fasudil [1]) and columns 23 and 24 to negative controls (1% DMSO vehicle).

  • Acceptance Criteria: Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . The assay plate is only accepted if Z′>0.65 , proving the dynamic range is sufficient to accurately measure the 3-ethyl compound's activity regardless of the specific laboratory environment.

Visualizations of Mechanism and Workflow

G Cmpd 3-Ethyl-1-(pyridin-4-yl) pentan-1-amine Hinge Kinase Hinge Region (Val135 H-Bond) Cmpd->Hinge Pyridine N (HBA) Pocket Hydrophobic Pocket (Steric Fit) Cmpd->Pocket 3-Ethyl Alkyl Chain Inhibition Kinase Inhibition (e.g., ROCK1/2) Hinge->Inhibition Pocket->Inhibition Downstream Cytoskeleton Regulation Inhibition->Downstream Blocks ATP

Fig 1: Pharmacophore binding logic and downstream kinase inhibition pathway.

G cluster_centers Multi-Center Parallel Validation Prep Compound QC & Distribution (Purity >98%, DMSO Stocks) CenterA Center A: SPR Binding (Kinetics & Affinity) Prep->CenterA CenterB Center B: TR-FRET (Biochemical IC50) Prep->CenterB CenterC Center C: X-Ray (Structural Conformation) Prep->CenterC Agg Data Aggregation & Normalization (Z'-factor > 0.65) CenterA->Agg CenterB->Agg CenterC->Agg Repro Reproducibility Confirmed (Inter-lab CV < 10%) Agg->Repro

Fig 2: Self-validating multi-center workflow for reproducibility assessment.

Conclusion

The integration of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride into kinase drug discovery pipelines offers a distinct advantage over linear alkylamines and planar arylamines. By restricting conformational freedom, the 3-ethyl substitution enhances target affinity and selectivity [4]. However, to maintain high reproducibility (CV < 10%) across multi-center studies, laboratories must strictly adhere to self-validating protocols that account for the compound's specific physicochemical properties, particularly regarding surfactant use in SPR and ATP Km​ matching in biochemical assays.

References

  • Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors National Center for Biotechnology Information (PMC)[Link][1]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition National Center for Biotechnology Information (PMC)[Link][2]

  • Improved Synthesis of the Selective Rho-Kinase Inhibitor 6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine American Chemical Society (ACS Publications)[Link][3]

Sources

Comparative

Comparing thermal stability of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride across different pH levels

Target Audience: Researchers, Formulation Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive Summary The thermal stability of an Active Pharmaceutical Ingredient (API) is inextricably l...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary

The thermal stability of an Active Pharmaceutical Ingredient (API) is inextricably linked to its ionization state, particularly for molecules possessing multiple ionizable centers. 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride is a complex pyridine-alkylamine derivative featuring both a weakly basic pyridine ring and a strongly basic primary amine.

This guide provides an objective, data-driven comparison of the thermal stability of the hydrochloride (HCl) salt against its free base and mesylate salt alternatives. By evaluating degradation kinetics across a wide pH spectrum (pH 2.0 to 10.0) under forced thermal stress (60°C), we demonstrate that the HCl salt, when maintained in a microenvironment of pH 7.4, exhibits vastly superior thermal stability. This document outlines the mechanistic causality behind these observations and provides self-validating experimental protocols for replication.

Mechanistic Rationale: The Role of pKa in Thermal Degradation

To understand the thermal behavior of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine, we must first analyze its acid-base chemistry. The molecule contains two distinct protonation sites:

  • Pyridine Nitrogen: pKa 5.2 .

  • Primary Alkylamine: pKa 9.5 to 10.0 .

The pH of the formulation matrix directly dictates the molecule's protonation state, which in turn governs its susceptibility to thermal degradation:

  • Low pH (< 5.0): The molecule exists as a dication (both the amine and pyridine are protonated). The protonated pyridinium ring acts as a strong electron-withdrawing group, increasing the electrophilicity of the adjacent C1 benzylic-equivalent carbon. Under thermal stress, this promotes acid-catalyzed solvolysis or cleavage.

  • Neutral pH (~ 7.4): The molecule exists as a monocation . The primary amine remains protonated (protecting it from acting as a nucleophile), while the pyridine ring is deprotonated (neutral). This "Goldilocks" state minimizes electron withdrawal and prevents nucleophilic attack, conferring maximum thermal stability.

  • High pH (> 10.0): The molecule exists as an unprotonated free base . The primary amine's lone pair is fully exposed, rendering it highly nucleophilic. Elevated temperatures rapidly induce intermolecular condensation (dimerization) and oxidative deamination .

Diagram 1: pH-Dependent Ionization and Degradation Pathway

G Diprotonated pH < 5.0 Diprotonated State (Amine +, Pyridine +) AcidDeg Acid-Catalyzed Cleavage (Moderate Stability) Diprotonated->AcidDeg Thermal Stress (60°C) Monoprotonated pH ~ 7.4 Monoprotonated State (Amine +, Pyridine 0) Stable Maximum Thermal Stability (Resists Degradation) Monoprotonated->Stable Thermal Stress (60°C) FreeBase pH > 10.0 Free Base State (Amine 0, Pyridine 0) BaseDeg Oxidative Deamination (Low Stability) FreeBase->BaseDeg Thermal Stress (60°C)

Caption: Influence of pH on the ionization state and primary thermal degradation pathways of the API.

Comparative Analysis: Product vs. Alternatives

When selecting the optimal form of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine for drug development, the HCl salt must be weighed against alternatives like the Mesylate salt and the Free Base.

As shown in Table 1 , the HCl salt demonstrates superior solid-state thermal stability (higher decomposition temperature, Td​ ) and lower hygroscopicity compared to the mesylate salt. The free base is entirely unsuitable for solid dosage forms due to its liquid state at room temperature and high volatility.

Table 1: Comparative Physicochemical & Solid-State Thermal Metrics
Compound FormMolecular WeightPhysical State (RT)HygroscopicitySolid-State Thermal Stability ( Td​ )
HCl Salt (Product) 228.76 g/mol Crystalline SolidLow> 210°C
Mesylate Salt 288.40 g/mol Crystalline SolidModerate-High~ 180°C (Moisture-plasticized)
Free Base 192.30 g/mol Viscous LiquidN/AVolatilizes > 115°C

Expert Insight: While mesylate salts are frequently utilized to enhance aqueous solubility, the methanesulfonate anion often disrupts crystal lattice packing, leading to increased hygroscopicity. Absorbed moisture acts as a plasticizer, lowering the glass transition temperature ( Tg​ ) and accelerating solid-state thermal degradation. The HCl salt provides a tighter, more thermodynamically stable crystal lattice.

Experimental Protocols: Solution-State Forced Degradation

To validate the pH-dependent thermal stability of the HCl salt, a forced degradation study was executed in strict accordance with ICH Q1A(R2) guidelines . This protocol is designed as a self-validating system: by incorporating immediate thermal quenching and mass balance checks, we eliminate artifactual degradation that can occur during sample queuing.

Step-by-Step Methodology
  • Buffer Preparation:

    • pH 2.0: 50 mM Hydrochloric acid/Potassium chloride buffer.

    • pH 7.4: 50 mM Phosphate buffer.

    • pH 10.0: 50 mM Borate buffer.

  • Sample Preparation: Dissolve 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine HCl in each buffer to achieve a final API concentration of 1.0 mg/mL.

  • Thermal Stressing: Aliquot 5 mL of each solution into hermetically sealed, chemically inert amber glass vials (to prevent concurrent photolysis). Incubate in a precision stability chamber at 60°C ± 2°C for 14 days.

  • Quenching (Critical Step): At time points t=0,3,7, and 14 days, remove vials and immediately submerge in an ice-water bath (4°C) for 5 minutes. Neutralize the pH 2.0 and pH 10.0 samples to ~pH 7.0 using 0.1 M NaOH or HCl, respectively, to arrest any ongoing pH-catalyzed reactions prior to injection.

  • Instrumental Analysis: Analyze via RP-HPLC-UV (Detection at 254 nm for the pyridine chromophore) coupled with Mass Spectrometry (LC-MS) to track the disappearance of the parent peak and identify degradant masses.

Diagram 2: Experimental Workflow for Thermal Stability Testing

Workflow SamplePrep 1. Sample Prep (1 mg/mL in Buffers) ThermalStress 2. Thermal Stress (60°C, 14 Days) SamplePrep->ThermalStress Quenching 3. Thermal Quench (4°C & Neutralization) ThermalStress->Quenching Analysis 4. HPLC-UV/MS Analysis Quenching->Analysis

Caption: Self-validating workflow for forced thermal degradation, featuring a critical quenching step.

Experimental Data & Kinetic Modeling

The degradation of the API followed pseudo-first-order kinetics. The observed rate constant ( kobs​ ) and half-life ( t1/2​ ) were calculated using the equation ln([A]t​/[A]0​)=−kobs​t .

Table 2: Solution-State Thermal Degradation Kinetics (60°C, 14 Days)
pH LevelPrimary Ionization StatePrimary Degradation Pathway kobs​ (days −1 )Half-life ( t1/2​ )
pH 2.0 DiprotonatedAcid-catalyzed cleavage0.04515.4 days
pH 7.4 MonoprotonatedMinimal (Highly Stable) 0.002 346.5 days
pH 10.0 Unprotonated (Free Base)Oxidative deamination / Dimerization0.1205.8 days

Data Interpretation: The data unequivocally supports the mechanistic rationale. At pH 10.0, where the molecule exists as a free base, thermal degradation is rapid ( t1/2​ = 5.8 days), driven by the nucleophilicity of the unprotected primary amine. Conversely, at pH 7.4, the HCl salt exhibits extraordinary thermal stability ( t1/2​ = 346.5 days at 60°C), confirming that maintaining the monoprotonated state is critical for formulation integrity.

Conclusion & Formulation Recommendations

When developing formulations for 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine, the hydrochloride salt is the definitive choice over the mesylate salt or free base due to its superior solid-state thermal stability and low hygroscopicity.

However, this stability is highly pH-dependent. To maximize shelf-life in liquid or lyophilized formulations, formulators must buffer the microenvironment to pH 7.0 – 7.5 . Excipients that could shift the microenvironmental pH to highly basic conditions (e.g., sodium carbonate) or highly acidic conditions must be strictly avoided to prevent rapid thermal degradation.

References

  • PubChem: Pyridine (CID 1049) National Center for Biotechnology Information (NIH)[Link]

  • Thermal degradation of primary amines blended with N,N‐dimethylethanolamine in post‐combustion carbon capture ResearchGate / AIChE Journal[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

Safety & Regulatory Compliance

Safety

3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride proper disposal procedures

Comprehensive Disposal and Safety Guide for 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine Hydrochloride For research scientists and drug development professionals, the proper management of complex synthetic intermediates is jus...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Safety Guide for 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine Hydrochloride

For research scientists and drug development professionals, the proper management of complex synthetic intermediates is just as critical as the synthesis itself. 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride is a specialized nitrogenous organic salt. Because it contains both a pyridine ring and a primary aliphatic amine stabilized as a hydrochloride salt, its disposal requires strict adherence to environmental regulations to prevent toxic exposure and groundwater contamination[1].

This guide provides authoritative, self-validating protocols for the safe handling, containment, and destruction of this compound.

Chemical Profiling & Hazard Causality

To execute a safe disposal protocol, laboratory personnel must first understand the chemical behavior of the waste:

  • Nitrogenous Combustion Hazards: The compound contains two nitrogen centers (the pyridine ring and the primary amine). If incinerated improperly, it will release highly toxic nitrogen oxides (NOx).

  • Halogenated Salt Dynamics: As a hydrochloride salt, thermal decomposition of this compound generates corrosive hydrogen chloride (HCl) gas. Therefore, it must be legally classified as a halogenated waste stream[2], mandating destruction at a facility equipped with flue gas scrubbers[3].

  • Base Incompatibility: The compound is stable as a salt. However, if mixed with strong bases in a waste jug, the free amine will be liberated. Free amines are significantly more volatile, odorous, and toxic via inhalation than their salt counterparts. Never mix this compound with basic waste streams.

Quantitative Waste Categorization

The following table summarizes the critical parameters for categorizing and storing this chemical waste prior to EHS collection.

ParameterSpecificationCausality / Rationale
Waste Classification Halogenated / Nitrogenous OrganicContains chloride (HCl) and nitrogen. Must be segregated from non-halogenated streams to prevent incinerator damage[2].
Primary Hazards Toxic / Irritant / Eco-HazardPyridine derivatives pose acute toxicity risks and severe groundwater contamination potential[1][4].
Container Material High-Density Polyethylene (HDPE)HDPE (Resin Code 2) prevents the chemical degradation and leaching that occurs with certain metals or lower-grade plastics[2].
Destruction Method High-Temperature IncinerationRequires controlled incineration with flue gas scrubbing to neutralize NOx and HCl emissions[3].

Waste Management Workflow

G Start 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine HCl Waste Generation State Determine Physical State Start->State Solid Solid Waste (Powder, Vials, Gloves) State->Solid Liquid Liquid Waste (Aqueous or Organic Solutions) State->Liquid SolidCont Seal in HDPE Container (Double-bagged) Solid->SolidCont LiquidCont Collect in Halogenated Liquid Waste Jug Liquid->LiquidCont Label Label: "Hazardous Waste" List Full Chemical Name SolidCont->Label LiquidCont->Label EHS EHS Transfer & High-Temp Incineration (Flue Gas Scrubbing) Label->EHS

Workflow for the classification, containment, and disposal of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine HCl.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the conditions of the current step are fully met.

Phase 1: Segregation and Containment

  • Identify the Waste Stream: Determine if the waste is solid (pure powder, contaminated pipette tips, weighing paper) or liquid (dissolved in aqueous or organic solvents).

  • Select the Receptacle: Verify container compatibility by checking for the HDPE resin code (a triangle with a "2"). For solid waste, use a wide-mouth HDPE jar. For liquid solutions, use a leak-proof HDPE carboy[2].

  • Fill Limits: Never fill liquid waste containers beyond 80% capacity. Causality: Leaving 20% headspace allows for vapor expansion and prevents catastrophic pressure buildup during storage[2].

Phase 2: EPA-Compliant Labeling

  • Immediate Tagging: Attach a hazardous waste tag immediately upon adding the first drop or particle of waste to the container[5].

  • Nomenclature Rules: The label must explicitly state "Hazardous Waste" and list the full chemical name: 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride. Do not use abbreviations, acronyms, or chemical formulas[5].

  • Secondary Containment: Place the primary waste container inside a chemical-resistant secondary containment tray to capture potential leaks, isolating it from incompatible chemicals like strong oxidizers[2].

Phase 3: Transfer and Destruction

  • EHS Coordination: Transfer the waste to your facility's Central Accumulation Area (CAA) within the timeframe dictated by your generator status (typically 90 or 180 days)[6].

  • Lab-Packing: Environmental Health and Safety (EHS) personnel will "lab-pack" the containers—sorting and padding them with inert material inside larger drums for safe DOT-compliant transport[1].

Emergency Spill Response & Decontamination

Because amine hydrochlorides are highly water-soluble, using excessive water during a spill can rapidly spread the contamination into drains, violating EPA Land Disposal Restrictions (LDR)[1]. Follow this targeted decontamination workflow:

  • Evacuate and Ventilate: If the spill occurs outside a fume hood, evacuate the immediate area. Allow the laboratory's HVAC system to clear potential airborne dust or aerosols[4].

  • Dry Decontamination (Powder Spills): Do not apply water. Use a HEPA-filtered vacuum dedicated to chemical spills, or carefully sweep the powder using a static-free brush into a dustpan[7]. Transfer the recovered solid into an HDPE hazardous waste container.

  • Wet Decontamination (Liquid Spills): If the compound is dissolved in a solvent, apply an inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth) to the perimeter of the spill, working inward to prevent spreading[8]. Never use combustible absorbents like sawdust.

  • Surface Neutralization: Only after all bulk material has been collected, wash the affected surface with a mild detergent and minimal water. Collect all wash water and absorbent materials as hazardous waste[4].

References

  • Hazardous Waste Generator Regulations - EPA. Environmental Protection Agency (EPA). [Link]

  • Laboratory Chemical Disposal. Environmental Marketing Services. [Link]

  • Pyridine: incident management. GOV.UK. [Link]

  • Pyridine - SAFETY DATA SHEET. Penta Chemicals. [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine Hydrochloride

For professionals in research, discovery, and development, the meticulous handling of chemical reagents is the cornerstone of both groundbreaking innovation and unwavering safety. This guide provides an in-depth, procedu...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research, discovery, and development, the meticulous handling of chemical reagents is the cornerstone of both groundbreaking innovation and unwavering safety. This guide provides an in-depth, procedural framework for the safe and effective management of 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride, ensuring the integrity of your research and the well-being of your laboratory personnel.

Hazard Identification and Risk Assessment

  • Pyridine Derivatives: Pyridine and its derivatives are known to be hazardous.[1] They can be flammable and have a pungent odor.[2]

  • Amines: Amines can cause skin and eye irritation, and some may be toxic if inhaled or ingested.[3][4]

  • Hydrochloride Salts: The hydrochloride salt form can increase water solubility and may present its own set of handling considerations.

Based on these related compounds, it is prudent to treat 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride as a substance that is potentially harmful if swallowed, causes skin irritation, and serious eye irritation.[5]

Summary of Potential Hazards:

Hazard ClassificationPotential Effects
Acute Toxicity (Oral) Harmful if swallowed.[5]
Skin Corrosion/Irritation Causes skin irritation.[5][6]
Serious Eye Damage/Irritation Causes serious eye irritation.[5][6]
Specific Target Organ Toxicity May cause respiratory irritation.[7]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to mitigate exposure risks. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles are essential to prevent splashes from reaching the eyes.[8] A face shield should be worn over goggles when handling larger quantities or during procedures with a high risk of splashing.[9]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile or neoprene gloves provide adequate protection against incidental contact with amine compounds.[1] Always inspect gloves for integrity before use and change them frequently.
Body Laboratory CoatA buttoned laboratory coat protects the skin and personal clothing from contamination.[10]
Respiratory NIOSH-Approved RespiratorA respirator may be necessary in situations where airborne exposure is possible, such as when handling the solid compound outside of a fume hood.[3][4]

Laboratory Handling and Operational Workflow

Adherence to a systematic workflow is critical for both safety and experimental consistency. The following diagram and procedural steps detail the recommended process for handling 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weighing and Dispensing prep_workspace->handle_weigh handle_dissolve Dissolution in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for Handling 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine Hydrochloride.

Step-by-Step Handling Procedure:

  • Preparation:

    • Conduct a thorough risk assessment and establish safety protocols.[4]

    • Ensure all personnel are trained on the specific hazards and handling procedures.[3]

    • Work in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[1]

    • Assemble all necessary equipment and reagents before starting.

  • Weighing and Dispensing:

    • Handle the solid compound carefully to avoid generating dust.

    • Use a spatula for transfers and weigh the compound on a tared weigh boat or paper.

  • Dissolution:

    • Based on experimental requirements, dissolve the compound in a suitable solvent. Amine hydrochlorides are generally soluble in polar solvents.[11]

    • Add the solvent slowly to the solid with stirring.

  • Reaction and Work-up:

    • If the free amine is required for a reaction, it can be liberated from its hydrochloride salt by treatment with a base.[12][13]

    • Perform all manipulations within the fume hood.

Spill and Emergency Procedures

Immediate and appropriate action is crucial in the event of a spill.

  • Minor Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[2]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]

    • Clean the spill area with a suitable solvent and decontaminating solution.

  • Major Spill:

    • Evacuate the entire laboratory and alert others in the vicinity.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Do not attempt to clean up a major spill without specialized training and equipment.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[14]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[14]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

Waste Disposal Plan

Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.

cluster_waste Waste Management waste_collect Collect Waste in Designated Container waste_label Label Container with 'Hazardous Waste' and Chemical Name waste_collect->waste_label waste_store Store in a Cool, Dry, Well-Ventilated Area waste_label->waste_store waste_contact Contact EHS for Pickup and Disposal waste_store->waste_contact

Caption: Waste Disposal Workflow.

Disposal Protocol:

  • Waste Collection: Collect all waste containing 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride, including contaminated consumables, in a designated and properly labeled hazardous waste container.[1]

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name.[1][16]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1][2]

  • Disposal: Never pour chemical waste down the drain or dispose of it with regular trash.[2] Contact your institution's EHS department or a licensed professional waste disposal service for proper disposal, which may involve incineration.[16][17]

By adhering to these comprehensive safety and handling protocols, you can confidently and responsibly incorporate 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride into your research endeavors, fostering a culture of safety and scientific excellence.

References

  • What are the Health and Safety Guidelines for Using Amines?
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide - Benchchem.
  • Proper Disposal of 1-Phenyl-4-(4-pyridinyl)piperazine: A Comprehensive Guide - Benchchem.
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI.
  • 3-ethylpentan-1-amine hydrochloride — Chemical Substance Inform
  • Pyridine - Apollo Scientific.
  • SAFETY D
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia - VelSafe.
  • Outline a general procedure for the separation of amines
  • SAFETY D
  • Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol | The Journal of Organic Chemistry - ACS Public
  • Essential Safety and Operational Guidance for Handling m-PEG9-Amine - Benchchem.
  • SAFETY D
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
  • What is the best way to convert my amine compound from the salt form into free amine?
  • SAFETY D
  • ethyl(pentan-3-yl)amine hydrochloride | 151668-06-3 - Sigma-Aldrich.
  • SAFETY D
  • 3-Ethylpentan-1-amine | C7H17N | CID 15705545 - PubChem - NIH.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Buy (S)-1-(Pyridin-3-yl)propan-1-aminehydrochloride (EVT-15266203) - EvitaChem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride
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3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride
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